molecular formula C8H6N2O2 B11919631 4-Hydroxy-1H-indazole-3-carbaldehyde

4-Hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B11919631
M. Wt: 162.15 g/mol
InChI Key: BXUSGGMONFFGQF-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-6-8-5(9-10-6)2-1-3-7(8)12/h1-4,12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSGGMONFFGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-1H-indazole-3-carbaldehyde chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-1H-indazole-3-carbaldehyde: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, allow it to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins.[2] This has led to the successful development of numerous therapeutic agents, most notably in the realm of oncology with kinase inhibitors like Axitinib and Pazopanib.[2] The functionalization of the indazole core is paramount to modulating pharmacological activity, and among the most valuable intermediates for this purpose are the 1H-indazole-3-carbaldehydes. The aldehyde group at the 3-position serves as a versatile synthetic handle for constructing a diverse array of more complex, biologically active molecules.[2][3]

This guide focuses on a specific, functionally rich derivative: 4-Hydroxy-1H-indazole-3-carbaldehyde . The introduction of a hydroxyl group at the 4-position adds another layer of functionality, providing an additional site for modification and potentially influencing the molecule's solubility, metabolic profile, and interaction with biological targets. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, its predicted spectroscopic signature, and its core applications as a strategic building block in drug discovery programs.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its application in synthesis and drug design. 4-Hydroxy-1H-indazole-3-carbaldehyde is a small, rigid molecule with key functional groups that dictate its reactivity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 4-Hydroxy-1H-indazole-3-carbaldehyde

PropertyValueSource
CAS Number 885519-84-6[4]
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
Appearance Predicted: Yellow to brown solidGeneral observation for similar compounds
Storage Sealed in dry, 2-8°C[4]
Topological Polar Surface Area (TPSA) 65.98 Ų[4]
logP (calculated) 1.081[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

The structure of 4-Hydroxy-1H-indazole-3-carbaldehyde, with its key functional groups, is depicted below.

Note: The above DOT script is a textual representation and may not render correctly without a Graphviz interpreter. A visual representation is intended to show the fused ring structure with substituents.

Caption: Chemical structure of 4-Hydroxy-1H-indazole-3-carbaldehyde.

Proposed Synthesis Pathway

Step 1: Synthesis of 4-Hydroxyindole

A modern and efficient method for synthesizing 4-hydroxyindole starts from 1,3-cyclohexanedione and 2-aminoethanol. This pathway avoids harsh conditions and hazardous reagents common in older indole syntheses.[5]

  • Enamine Formation: 1,3-Cyclohexanedione is reacted with 2-aminoethanol to form the corresponding enamine.

  • Catalytic Aromatization: The enamine intermediate undergoes cyclization and aromatization in the presence of a dehydrogenation catalyst (e.g., a supported Palladium or Nickel catalyst) to yield 4-hydroxyindole.[5]

Step 2: Nitrosative Ring Expansion to 4-Hydroxy-1H-indazole-3-carbaldehyde

A versatile and well-documented method allows for the conversion of various substituted indoles into their corresponding 1H-indazole-3-carbaldehydes.[2] This reaction proceeds via nitrosation of the indole ring, followed by a rearrangement and ring-opening/ring-closing cascade to form the final product.

  • Formation of Nitrosating Agent: Sodium nitrite (NaNO₂) is treated with a mineral acid (e.g., HCl) at 0°C in a mixed solvent system (e.g., DMF/water) to generate the active nitrosating species in situ.

  • Reaction with 4-Hydroxyindole: A solution of 4-hydroxyindole in DMF is added slowly to the cold nitrosating mixture. The electron-rich nature of the 4-hydroxyindole ring facilitates electrophilic attack.

  • Rearrangement and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The product is then isolated via extraction and purified by column chromatography.[2]

The proposed workflow provides a logical and experimentally feasible route to the target molecule.

G start 1,3-Cyclohexanedione + 2-Aminoethanol enamine Enamine Intermediate start->enamine Step 1a: Condensation indole 4-Hydroxyindole enamine->indole Step 1b: Aromatization cat Dehydrogenation Catalyst (e.g., Pd/C) cat->enamine product 4-Hydroxy-1H-indazole-3-carbaldehyde indole->product Step 2: Nitrosative Rearrangement nitro_reagent NaNO2 / HCl (0°C, DMF/H2O) nitro_reagent->indole G cluster_aldehyde Aldehyde (C3) Reactions cluster_hydroxyl Hydroxyl (C4) Reactions cluster_nh Indazole (N1) Reactions core 4-Hydroxy-1H-indazole-3-carbaldehyde reductive_amination Reductive Amination core->reductive_amination wittig Wittig / HWE Olefination core->wittig oxidation Oxidation core->oxidation alkylation O-Alkylation core->alkylation esterification Esterification core->esterification n_alkylation N-Alkylation / Arylation core->n_alkylation product1 Diverse Amine Derivatives (e.g., Kinase Inhibitors) reductive_amination->product1 product2 Stilbene/Alkene Analogs wittig->product2 product3 Carboxylic Acid Derivatives oxidation->product3 product4 Ether Derivatives alkylation->product4 product5 Ester Prodrugs esterification->product5 product6 N-Substituted Indazoles n_alkylation->product6

Caption: Key reaction pathways for the synthetic elaboration of the core scaffold.

Conclusion

4-Hydroxy-1H-indazole-3-carbaldehyde represents a highly valuable and strategic building block for modern medicinal chemistry. While detailed experimental characterization is sparse in public literature, its properties and reactivity can be confidently predicted from well-established chemical principles and data from analogous structures. Its three distinct points of functionality—the aldehyde, the phenol, and the indazole N-H—provide chemists with a powerful platform for generating molecular diversity. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of such versatile, functionally rich intermediates in accelerating drug discovery pipelines cannot be overstated.

References

  • Balle, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13783–13793. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link]

  • Method for synthesizing 4-hydroxyindole. Google Patents. (CN113321609A).
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Available at: [Link]

  • Gaikwad, S. T., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 205-217. Available at: [Link]

Sources

[1][2][3][4]

Part 1: Identification & Chemical Identity

Compound Overview: 4-hydroxy-1H-indazole-3-carboxaldehyde is a rare, functionalized heterocyclic building block. It belongs to the indazole class, a scaffold widely recognized in drug discovery for its bioisosteric relationship to indole and its ability to function as a hinge-binder in kinase inhibitors.[1]

CAS Number Assignment: The specific Chemical Abstracts Service (CAS) registry number for this compound is 885519-84-6 .[2] Note: Researchers may occasionally encounter the derivative 4-hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7), which is a common oxidative byproduct or precursor.

Chemical Identifiers Table[2][3][6][7][8]
Identifier TypeValueNotes
CAS Number 885519-84-6 Primary Registry ID
IUPAC Name 4-hydroxy-1H-indazole-3-carbaldehydeAlso: 3-formyl-4-hydroxy-1H-indazole
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES O=Cc1[nH]nc2cccc(O)c12Tautomer dependent (1H vs 2H)
Appearance Off-white to pale yellow solidOxidation sensitive

Part 2: Synthetic Methodology (Expert Protocol)

The "Indole-to-Indazole" Ring Expansion Strategy

While traditional indazole synthesis often relies on the diazotization of o-toluidines, the most robust route for accessing 3-formyl indazoles involves the nitrosative ring contraction/expansion of indole derivatives. This method, optimized for regioselectivity, allows for the direct conversion of 4-substituted indoles into the corresponding indazole-3-carboxaldehydes.

Critical Causality: Direct nitrosation of unprotected 4-hydroxyindole is risky due to the electron-rich nature of the phenol, which invites oxidative polymerization or electrophilic attack at the C5/C7 positions. Therefore, this protocol utilizes a Benzyl (Bn) protection strategy to ensure the integrity of the 4-position oxygen during the harsh nitrosation step.

Step-by-Step Protocol
Phase 1: Protection (Self-Validating Step)
  • Reagents: 4-hydroxyindole (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure: Stir the mixture at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Validation: Disappearance of the polar starting phenol spot; appearance of the non-polar O-benzyl indole.

  • Yield: Expect >90% of 4-(benzyloxy)-1H-indole .

Phase 2: Nitrosative Rearrangement (The Core Synthesis)

Reference Standard: This method is adapted from the generalized nitrosation protocols for indazoles (e.g., resulting in high yields for electron-rich substrates).

  • Reagents: 4-(benzyloxy)-1H-indole (1.0 eq), NaNO₂ (8.0 eq), Aqueous HCl (2N, 7.0 eq), DMF/Water (2:1 ratio).

  • Procedure:

    • Dissolve NaNO₂ in water/DMF and cool to 0°C.[1]

    • Slowly add HCl (maintain temp <5°C).

    • Add the indole solution dropwise. Crucial: Slow addition prevents diazonium coupling side reactions.

    • Allow to warm to Room Temperature (RT) for 2 hours, then heat to 50°C for 12 hours.

  • Mechanism: The reaction proceeds via the formation of a 3-nitrosoindole intermediate, which undergoes tautomerization and ring expansion to form the indazole N-oxide, followed by dehydration to the aldehyde.

  • Workup: Dilute with water, extract with EtOAc. The product, 4-(benzyloxy)-1H-indazole-3-carboxaldehyde , precipitates or crystallizes upon concentration.

Phase 3: Deprotection (Final Step)
  • Reagents: Pd/C (10% w/w), H₂ (balloon pressure), MeOH/THF (1:1).

  • Procedure: Stir at RT for 2-4 hours. Caution: Do not over-reduce the aldehyde to the alcohol. Monitor closely by LC-MS.

  • Purification: Filtration through Celite and recrystallization from Ethanol.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the pathway from the commercially available indole precursor to the target indazole, highlighting the critical intermediate transitions.

SynthesisPathStart4-Hydroxyindole(Precursor)Step1O-Benzylation(Protection)Start->Step1Inter14-BenzyloxyindoleStep1->Inter1Yield >90%Step2NaNO2 / HCl / DMF(Nitrosation & Rearrangement)Inter1->Step2Inter24-Benzyloxy-indazole-3-CHOStep2->Inter2Ring ExpansionStep3Pd/C, H2(Debenzylation)Inter2->Step3Final4-Hydroxy-1H-indazole-3-CHO(CAS 885519-84-6)Step3->FinalTarget Molecule

Figure 1: Synthetic workflow for CAS 885519-84-6 via the nitrosative rearrangement of indoles.

Part 4: Structural Validation & Analytics

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Nuclear Magnetic Resonance (NMR)[10][11]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): A distinct singlet downfield, typically between δ 10.10 – 10.30 ppm .

    • Indazole N-H: Broad singlet around δ 13.5 – 14.0 ppm (exchangeable with D₂O).

    • Phenolic -OH: Broad singlet around δ 9.5 – 10.0 ppm .

    • Aromatic Region: Three protons corresponding to the C5, C6, and C7 positions. The C5 and C7 protons will show coupling to C6 (triplet-like).

Mass Spectrometry (LC-MS)[8]
  • Ionization Mode: ESI Positive (+).

  • Expected Mass: [M+H]⁺ = 163.15 Da.

  • Fragment Pattern: Loss of -CHO (M-29) is a common fragmentation pathway for aromatic aldehydes.

Part 5: Applications in Drug Discovery[5]

The 4-hydroxy-1H-indazole-3-carboxaldehyde scaffold is a privileged structure in medicinal chemistry, particularly for:

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., VEGFR, PDGFR). The 3-formyl group serves as a versatile "handle" for Knoevenagel condensations or reductive aminations to extend the molecule into the hydrophobic pocket.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight (162.15) and high ligand efficiency make it an ideal fragment for screening against novel protein targets.

  • Fluorescent Probes: The 4-hydroxy group, when deprotonated, can induce intramolecular charge transfer (ICT), making derivatives of this compound useful as pH-sensitive fluorescent sensors.

References

  • Lippmann, E., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles.[3][1][4][5][6] [Link]

  • Voisin-Chiret, A. S., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] RSC Advances. [Link]

  • CAS Common Chemistry. (2024). Search Results for Indazole-3-carboxaldehyde Derivatives. [Link]

3-Formyl-4-Hydroxy-1H-Indazole: Structural Profiling and Synthetic Workflows for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1H-indazole nucleus is a highly prized privileged scaffold, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors [4]. 3-formyl-4-hydroxy-1H-indazole (also known as 4-hydroxy-1H-indazole-3-carbaldehyde) is a strategically functionalized building block that offers exceptional synthetic versatility. By featuring both a reactive electrophilic aldehyde at the C3 position and a nucleophilic/hydrogen-bonding hydroxyl group at the C4 position, this compound enables orthogonal, divergent synthesis. This whitepaper details the physicochemical properties, structural rationale, and validated experimental workflows for utilizing this compound in the rapid generation of complex structure-activity relationship (SAR) libraries.

Physicochemical Profiling & Molecular Identity

Before integrating a building block into a drug discovery pipeline, its baseline physicochemical properties must be assessed to ensure it will not prematurely violate Lipinski's Rule of Five upon functionalization.

PropertyValueCausality / Significance
Chemical Name 4-Hydroxy-1H-indazole-3-carbaldehydeNomenclature standard [1].
CAS Number 885519-84-6Unique registry identifier [1][2].
Molecular Formula C₈H₆N₂O₂Defines the base atomic composition [1].
Molecular Weight 162.15 g/mol Low MW makes it an ideal, fragment-like starting point for library synthesis [1].
SMILES C1=CC2=C(C(=NN2)C=O)C(=C1)OStructural representation for computational docking.
Topological Polar Surface Area (TPSA) 65.98 ŲWell below the 140 Ų threshold, leaving ample room for functionalization while maintaining cellular permeability [1].
LogP 1.081Favorable lipophilicity for a starting fragment, ensuring aqueous solubility during early-stage assays [1].
H-Bond Donors / Acceptors 2 / 3Provides critical interaction vectors for target binding (e.g., kinase hinge regions) [1].

Structural Rationale & Pharmacophore Mapping

The specific substitution pattern of 3-formyl-4-hydroxy-1H-indazole is not arbitrary; it is meticulously suited for targeted protein-ligand interactions, particularly within the ATP-binding pocket of kinases.

  • The 1H-Indazole Core (Hinge Binder): The N1-N2 motif of the indazole ring provides a robust hydrogen bond donor-acceptor pair. This pair reliably anchors the molecule into the backbone amides of the kinase hinge region, a universal requirement for ATP-competitive inhibitors [4].

  • The 3-Formyl Group (Solvent Channel Vector): In a typical kinase binding mode, the C3 position of the indazole points directly toward the solvent-exposed channel [3]. The formyl group is a highly reactive electrophile, perfectly primed for reductive aminations, Knoevenagel condensations, or Wittig reactions to build out solvent-channel binding vectors that improve solubility and selectivity [3].

  • The 4-Hydroxy Group (Gatekeeper / Deep Pocket Vector): Positioned adjacent to the C3 vector, the 4-hydroxy group can interact directly with the gatekeeper residue. Furthermore, it serves as a synthetic handle; it can be O-alkylated to probe adjacent steric pockets or converted into a triflate to enable palladium-catalyzed cross-coupling reactions.

Pharmacophore Core 1H-Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge N1/N2 Hydrogen Bonding Formyl 3-Formyl Group (Solvent Channel Vector) Core->Formyl C3 Substitution Hydroxy 4-Hydroxy Group (Gatekeeper Interaction) Core->Hydroxy C4 Substitution Hydroxy->Hinge Steric/Electronic Modulation

Caption: Pharmacophore mapping of the 3-formyl-4-hydroxy-1H-indazole scaffold within a kinase binding pocket.

Synthetic Utility & Experimental Workflows

The true power of 3-formyl-4-hydroxy-1H-indazole lies in its capacity for divergent synthesis. The following self-validating protocols describe how to orthogonally functionalize the C3 and C4 positions.

Workflow A: C3 Reductive Amination

This workflow functionalizes the formyl group to create diverse secondary or tertiary amine libraries.

  • Causality: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. It is a mild reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the starting aldehyde into a primary alcohol.

  • Step-by-Step Protocol:

    • Imine Formation: Dissolve 3-formyl-4-hydroxy-1H-indazole (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Catalysis: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

    • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to avoid thermal spiking.

    • Completion & Workup: Stir the reaction for 12 hours. Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow B: C4 O-Alkylation and Cross-Coupling

This workflow exploits the phenolic hydroxyl group at C4.

  • Causality: The hydroxyl group at C4 is sufficiently acidic to be deprotonated by mild bases like K₂CO₃, preventing unwanted N-alkylation at the indazole core (which typically requires stronger bases like NaH).

  • Step-by-Step Protocol (O-Alkylation):

    • Deprotonation: Dissolve the indazole intermediate in anhydrous DMF (0.1 M). Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

    • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise.

    • Heating: Elevate the temperature to 60°C and stir for 4-6 hours. Monitor via TLC until the starting material is consumed.

    • Isolation: Pour the reaction mixture into ice-cold water. The O-alkylated product will typically precipitate. Filter the solid, wash with cold water, and dry under a high vacuum. (Note: If converting to a triflate for Suzuki coupling, substitute the alkyl halide with Tf₂O and use pyridine as the base at 0°C).

Workflow Start 3-formyl-4-hydroxy-1H-indazole (Core Scaffold) RedAm Reductive Amination (C3 Position) Start->RedAm Amines, NaBH(OAc)3 Alk O-Alkylation / Triflation (C4 Position) Start->Alk Alkyl Halides or Tf2O Lib Kinase Inhibitor Library (Target Compounds) RedAm->Lib Diversification Alk->Lib Cross-Coupling (Suzuki)

Caption: Divergent synthetic workflow of 3-formyl-4-hydroxy-1H-indazole for library generation.

Self-Validating Quality Control

To ensure the integrity of the synthetic workflows, researchers must implement strict quality control metrics:

  • ¹H-NMR Validation: The starting material exhibits a highly distinct aldehyde proton singlet far downfield (typically ~10.0–10.5 ppm). The complete disappearance of this peak is the primary indicator of a successful reductive amination (Workflow A).

  • LC-MS Validation: For Workflow B, mass spectrometry should confirm the exact addition of the alkyl mass. If O-alkylation was successful, the [M+H]⁺ peak will shift accordingly without the addition of multiple alkyl groups, confirming that the mild K₂CO₃ base prevented N-alkylation side reactions.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". RSC Advances (2018).[Link]

  • Alam, M.A. "Pyrazole: an emerging privileged scaffold in drug discovery". Future Medicinal Chemistry (2023).[Link]

The 4-Hydroxy-1H-Indazole-3-Carbaldehyde Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-1H-indazole-3-carbaldehyde scaffold represents a highly specialized, privileged substructure in modern medicinal chemistry, particularly within the kinase inhibitor space. Unlike its more common 5- or 6-substituted counterparts, the 4-hydroxy variant offers a unique vector for solvent-front interactions and possesses a distinct electronic profile governed by the peri-interaction between the C4-hydroxyl and the C3-carbonyl group.

This technical guide provides a rigorous analysis of this scaffold, detailing a self-validating synthetic pathway that circumvents common regioselectivity pitfalls. We explore its structural dynamics, specifically the intramolecular hydrogen bonding that influences membrane permeability, and provide actionable protocols for its integration into drug discovery campaigns.

Part 1: Structural Rationale & Pharmacophore Analysis

The "Pseudo-Tricyclic" Conformation

The defining feature of the 4-hydroxy-1H-indazole-3-carbaldehyde is the capability to form a stable intramolecular hydrogen bond (IMHB) between the C4-hydroxyl proton and the C3-formyl oxygen.

  • Conformational Locking: This interaction creates a planar, pseudo-six-membered ring, effectively locking the rotation of the C3-aldehyde. This reduces the entropic penalty upon binding to a protein target.

  • Permeability Enhancement: The IMHB masks the polarity of both the phenol and the carbonyl, increasing the molecule's lipophilicity (

    
    ) and potentially improving passive membrane permeability (the "chameleon effect").
    
Kinase Binding Vectors

In the context of Type I kinase inhibitors, the indazole core typically binds to the hinge region.

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone (e.g., Glu residue).

  • N2: Acts as a Hydrogen Bond Acceptor (HBA).

  • C4-OH: Positioned to interact with "gatekeeper" residues or solvent molecules, distinct from the C5/C6 vectors which typically point deep into the hydrophobic pocket.

Pharmacophore IndazoleCore Indazole Core (Hinge Binder) C3_Aldehyde C3-Carbaldehyde (Electrophile/Linker) IndazoleCore->C3_Aldehyde C4_Hydroxyl C4-Hydroxyl (IMHB Donor) IndazoleCore->C4_Hydroxyl TargetInteraction Kinase Hinge (Glu/Met Backbone) IndazoleCore->TargetInteraction H-Bond (N1/N2) IMHB_Lock Intramolecular H-Bond (Conformational Lock) C3_Aldehyde->IMHB_Lock Acceptor C4_Hydroxyl->IMHB_Lock Donor IMHB_Lock->IndazoleCore Planarization

Figure 1.[1] Pharmacophore map illustrating the intramolecular hydrogen bond (IMHB) network that stabilizes the scaffold and its interaction vectors.

Part 2: Strategic Synthesis (The "Gold Standard" Route)

Direct functionalization of the indazole ring at C3 (via Vilsmeier-Haack) often suffers from poor regioselectivity or requires N-protection. Furthermore, the 4-hydroxy group is oxidation-sensitive.

The Expert Solution: The most robust route utilizes the nitrosative rearrangement of 4-substituted indoles . This method, adapted from Büchi and others, converts the electron-rich indole C2-C3 bond into the N-N bond of the indazole, installing the C3-aldehyde in a single step with high fidelity.

Synthetic Workflow

Synthesis SM Starting Material: 4-Methoxyindole Step1 Step 1: Nitrosative Rearrangement (NaNO2, HCl, DMF) SM->Step1 Intermediate Intermediate: 4-Methoxy-1H-indazole-3-carbaldehyde Step1->Intermediate Step2 Step 2: Demethylation (BBr3, DCM, -78°C) Intermediate->Step2 Product Final Product: 4-Hydroxy-1H-indazole-3-carbaldehyde Step2->Product

Figure 2.[1][2] Step-wise synthetic pathway transforming 4-methoxyindole to the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde Rationale: We start with the methoxy-protected indole to prevent phenol oxidation during nitrosation. The reaction proceeds via electrophilic attack of the nitrosonium ion (


) at C3 of the indole, followed by ring opening and recyclization.
  • Reagents: 4-Methoxyindole (1.0 eq), Sodium Nitrite (

    
    , 8.0 eq), HCl (6M aqueous), DMF (Solvent).
    
  • Procedure:

    • Dissolve

      
       (8 eq) in water/DMF (1:2 ratio) and cool to 0°C.
      
    • Slowly add HCl (7 eq) to generate nitrous acid in situ.

    • Add a solution of 4-methoxyindole in DMF dropwise over 30 minutes. Critical: Maintain temp < 5°C to avoid diazonium decomposition.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1) will show the disappearance of the fluorescent indole spot and appearance of a lower Rf aldehyde spot.

    • Workup: Pour into crushed ice. The product often precipitates as a yellow/orange solid. Filter, wash with water, and dry.[3][4] If no precipitate, extract with EtOAc.

    • Yield Expectation: 70–85%.

Step 2: Demethylation to 4-Hydroxy-1H-indazole-3-carbaldehyde Rationale: Boron tribromide (


) is preferred over HBr/AcOH for its mildness towards the aldehyde and clean cleavage of aryl methyl ethers.
  • Reagents: 4-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq),

    
     (1M in DCM, 3.0 eq), Anhydrous DCM.
    
  • Procedure:

    • Suspend the intermediate in anhydrous DCM under Nitrogen/Argon atmosphere.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
       dropwise. The solution may turn dark red/brown.
      
    • Warm slowly to 0°C and stir for 2 hours.

    • Quench: Carefully add MeOH at 0°C (exothermic!).

    • Purification: Concentrate in vacuo. The residue is typically purified via flash column chromatography (DCM/MeOH gradient).

    • Validation:

      
       NMR should show a loss of the -OMe singlet (~3.9 ppm) and appearance of a broad phenolic -OH (9–11 ppm).
      

Part 3: Chemical Reactivity & Derivatization

The 3-carbaldehyde is a versatile handle. However, the presence of the 4-OH requires strategic order-of-operations.

Reductive Amination (Library Generation)

To synthesize amine-linked inhibitors:

  • Challenge: The 4-OH can interfere with imine formation or quench hydrides.

  • Protocol: Perform the reaction in MeOH with a mild Lewis acid catalyst (

    
     or 
    
    
    
    ) to promote imine formation before adding the reducing agent (
    
    
    or
    
    
    ).
  • Note: If the 4-OH is left free, use 1.1 eq of base (TEA) to ensure the phenol is not protonating the imine intermediate excessively.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to 4-hydroxy-1H-indazole-3-carboxylic acid using Pinnick conditions (


, 

, 2-methyl-2-butene). This provides access to amide-linked derivatives.[3][5][6]

Part 4: Analytical Data Summary

PropertyValue/ObservationNote
Appearance Yellow to Orange powderConjugation extends into the aldehyde.

NMR (CHO)

10.1 – 10.4 ppm (s, 1H)
Distinctive downfield shift.

NMR (NH)

13.5 – 14.0 ppm (br s, 1H)
Exchangeable with

.
IR (C=O) 1660 – 1680

Lower than typical aldehydes due to H-bonding.
Solubility DMSO, DMF, MeOHPoor in non-polar solvents unless O-alkylated.

References

  • Nitrosation of Indoles (General Method)

    • Büchi, G., & Berthet, D. (1986).[1] A General Synthesis of 3-Indazolecarboxylic Acid Derivatives. Journal of Organic Chemistry.

    • Source:

  • Indazoles in Kinase Inhibition

    • Boulouard, M., et al. (2007).[7] 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase.[7] Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Intramolecular Hydrogen Bonding in Drug Design

    • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.
    • Source:

  • Optimized Nitrosation Protocol

    • Lilly, M. J., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][6] RSC Advances.

    • Source:

  • Indazole Scaffold Review

    • Gahtori, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances.
    • Source:

Sources

4-OH-indazole-3-CHO medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

4-Hydroxy-1H-indazole-3-carbaldehyde: A Privileged Scaffold in Medicinal Chemistry and Rational Drug Design

Executive Summary

In modern medicinal chemistry, the indazole scaffold is widely recognized as a privileged bioisostere of indole, offering superior hydrogen-bond donor and acceptor capabilities critical for protein kinase hinge-binding[1]. However, the functionalization of the indazole core dictates its target selectivity and pharmacokinetic profile. 4-Hydroxy-1H-indazole-3-carbaldehyde (4-OH-indazole-3-CHO) emerges as a highly strategic building block. By combining a highly reactive C3-aldehyde with an orthogonally reactive C4-phenolic hydroxyl group, this molecule enables the divergent synthesis of complex polyfunctionalized therapeutics, ranging from Rho kinase inhibitors to apoptosis-inducing oncology agents[2][3].

This technical guide explores the mechanistic rationale, synthetic methodologies, and medicinal applications of 4-OH-indazole-3-CHO, providing self-validating protocols for drug development professionals.

Structural & Electronic Profile: The Causality of Reactivity

The chemical behavior of 4-OH-indazole-3-CHO is governed by the electron-deficient nature of the indazole ring system.

Why not use direct formylation? Unlike electron-rich indoles, indazoles resist direct electrophilic aromatic substitution at the C3 position. Standard Vilsmeier-Haack formylation conditions are generally ineffective on the indazole core[4]. Therefore, medicinal chemists must construct the indazole ring with the aldehyde already in place, or utilize the nitrosation of indole precursors[5].

The Strategic Value of the C4-Hydroxyl: The C4-hydroxyl group is sterically adjacent to the C3-aldehyde, which can induce intramolecular hydrogen bonding. In rational drug design, alkylating this C4-OH position allows chemists to probe the solvent-exposed regions of kinase active sites[2]. Because the C4 position is orthogonal to the C3-aldehyde, chemists can independently tune the lipophilicity (via C4 etherification) and the pharmacophore extension (via C3 Knoevenagel/Wittig reactions) without disrupting the core nitrogen hydrogen-bond network required for target binding[6].

Orthogonal cluster_C3 C3-Aldehyde Functionalization cluster_C4 C4-Hydroxyl Functionalization Core 4-Hydroxy-1H-indazole-3-carbaldehyde Knoevenagel Knoevenagel Condensation -> Acrylic Acids Core->Knoevenagel Wittig Wittig Reaction -> Alkenes Core->Wittig RedAmin Reductive Amination -> Secondary Amines Core->RedAmin Ether Etherification (R-X) -> Alkoxy Derivatives Core->Ether Triflate Triflation (Tf2O) -> Cross-Coupling Precursors Core->Triflate

Divergent synthetic pathways exploiting orthogonal reactivity at C3 and C4.

Core Methodologies: Synthetic Access

Because direct formylation of 4-hydroxyindazole is inefficient, the optimized route to 1H-indazole-3-carboxaldehydes relies on the nitrosation of indoles in a slightly acidic environment[1].

Mechanistic Rationale: The reaction proceeds via the nitrosation of the C3 position of 4-hydroxyindole (or a protected derivative) to form an oxime intermediate. This oxime triggers the addition of water at the C2 position, leading to ring opening. Subsequent ring-closure expels water and yields the thermodynamically stable 1H-indazole-3-carbaldehyde[4]. This mild methodology tolerates various functional groups and prevents the formation of unwanted dimers.

Pathway A 4-Hydroxyindole B C3-Nitrosation (NaNO2, HCl) A->B C Oxime Intermediate B->C D Ring Opening & Closure C->D E 4-OH-1H-Indazole-3-CHO D->E

Mechanism of indole nitrosation to yield 1H-indazole-3-carbaldehyde.

Medicinal Chemistry Applications

The dual functionality of 4-OH-indazole-3-CHO has been leveraged across multiple therapeutic areas:

  • Kinase Inhibitors (ROCK & VEGFR): The indazole core is a proven hinge-binder for kinases. Patents (e.g., US7563906B2) outline the use of 4-hydroxy-1H-indazole derivatives as potent Rho kinase (ROCK) inhibitors[2]. By etherifying the C4-hydroxyl group with isopropyl iodide and utilizing the C3 position for further extension, researchers have developed agents capable of treating glaucoma and cardiovascular disorders[2][7].

  • Apoptosis-Inducing Agents (Bcl-2 Inhibitors): 4-Hydroxyindazole derivatives serve as critical intermediates in the synthesis of Bcl-2 anti-apoptotic protein inhibitors[3][8]. These compounds are essential in oncology for treating lymphoid malignancies and solid tumors by restoring the apoptotic pathway in cancer cells[8].

  • Antiparasitic & Contraceptive Agents: The C3-aldehyde is highly susceptible to Knoevenagel condensation. Reacting the aldehyde with malonic acid yields indazole-acrylic acids. This specific structural motif is the backbone of Gamendazole, a novel drug candidate for male contraception, and has also shown significant antileishmanial activity[6][9].

Quantitative Data & Structure-Activity Relationship (SAR) Variables

The table below summarizes the typical yields and therapeutic applications of functionalization strategies utilizing the 4-OH-indazole-3-CHO scaffold, aggregated from recent synthetic literature and patent data[2][5][6].

Reaction TypeTarget MotifReagents / ConditionsTypical Yield RangeTherapeutic Application
Indole Nitrosation 1H-Indazole-3-CHONaNO₂, HCl, DMF/H₂O, 0°C to RT70 - 91%Core Scaffold Synthesis
Knoevenagel Condensation C3-Acrylic AcidsMalonic acid, Piperidine, Reflux88 - 95%Male Contraceptives / Antileishmanial
Wittig Reaction C3-AlkenesPh₃P=CH-R, CH₂Cl₂, Reflux75 - 85%Anticancer Agents
Etherification C4-Alkoxy IndazolesR-I, K₂CO₃, DMF, RT65 - 80%Rho Kinase (ROCK) Inhibitors

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific actions are taken.

Protocol A: Synthesis of 4-Hydroxy-1H-indazole-3-carbaldehyde via Nitrosation

Objective: Convert 4-hydroxyindole to the corresponding indazole-3-carbaldehyde while avoiding oxidative degradation of the phenol[4].

  • Reagent Preparation: In a round-bottom flask, dissolve NaNO₂ (8.0 equiv) in a mixture of deionized water and DMF (1:2 ratio) and cool to 0 °C. Rationale: DMF acts as a co-solvent to ensure the solubility of the indole precursor, while the low temperature prevents the premature decomposition of nitrous acid.

  • Acidification: Slowly add aqueous HCl (2 N, 7.0 equiv) to the NaNO₂ solution. Stir for 10 minutes under argon. Rationale: This generates the active nitrosating agent (NO⁺) in situ.

  • Substrate Addition: Dissolve 4-hydroxyindole (1.0 equiv) in DMF and add it dropwise via a syringe pump over 2 hours at 0 °C. Rationale: Reverse addition and slow introduction of the electron-rich indole prevent dimerization and over-oxidation side reactions[5].

  • Validation & Workup: Monitor via TLC (CH₂Cl₂/EtOAc). Once the oxime intermediate is fully consumed and converted to the indazole, extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Dry over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography to yield the product. Self-Validation: ¹H NMR should show the disappearance of the indole C2/C3 protons and the appearance of a distinct aldehyde proton singlet around δ 10.1–10.3 ppm[6].

Protocol B: Orthogonal C4-Etherification (ROCK Inhibitor Precursor)

Objective: Selectively alkylate the C4-hydroxyl group without reacting the C3-aldehyde or the indazole N1/N2 nitrogens[2].

  • Deprotonation: Suspend 4-OH-indazole-3-CHO (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic C4-OH (pKa ~9-10) but not strong enough to cause significant degradation or aldol-type side reactions with the C3-aldehyde.

  • Alkylation: Add the alkyl halide (e.g., isopropyl iodide, 1.05 equiv) dropwise under an argon stream. Stir at room temperature for 18 hours[2]. Rationale: A slight excess of the electrophile ensures complete conversion, while room temperature prevents N-alkylation of the indazole core.

  • Quenching & Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, wash with water to remove DMF, and concentrate.

References

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018. Available at:[Link]

  • Imazaki, S., et al. "Indazole derivatives." US Patent 7,563,906 B2, 2009.
  • Bruncko, M., et al. "Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases." US Patent 9,493,431 B2, 2016.
  • New Drug Approvals. "Gamendazole a novel drug candidate for male contraception." Newdrugapprovals.org, 2015. Available at:[Link]

Sources

Structural Bioisosterism in Drug Design: A Comparative Analysis of Indazole-3-carbaldehyde and Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Paradigm

In modern medicinal chemistry and chemical biology, the subtle alteration of a single atom within a heterocyclic scaffold can fundamentally dictate a molecule's pharmacokinetic profile, target affinity, and biological origin. This technical guide provides an in-depth comparative analysis of Indole-3-carbaldehyde (I3A) and Indazole-3-carbaldehyde . While structurally similar—differing only by the substitution of a carbon atom (CH) for a nitrogen atom (N) at the 2-position of the bicyclic ring—their applications diverge completely. I3A is a naturally occurring microbial metabolite critical for immune modulation[1], whereas indazole-3-carbaldehyde is a highly engineered synthetic building block optimized for targeted kinase inhibition[2].

As a Senior Application Scientist, I will deconstruct the physicochemical causality behind these divergent roles, providing validated experimental workflows and structural rationales for researchers engaged in scaffold hopping and drug discovery.

Physicochemical & Structural Divergence

The core structural difference between these two molecules lies in their fused ring systems. Indole features a pyrrole ring fused to a benzene ring, whereas indazole features a pyrazole ring fused to a benzene ring.

Causality in Hydrogen Bonding and pKa: The introduction of the second nitrogen (N2) in the indazole ring fundamentally alters the electronic landscape of the molecule. Indazoles are generally stronger hydrogen bond donors than indoles due to the electron-withdrawing nature of the additional nitrogen[3]. Furthermore, the N2 atom acts as a potent hydrogen bond acceptor. This dual donor/acceptor capacity allows indazole derivatives to form superior bidentate hydrogen bonds with the amino acid residues in the hinge region of enzymes (such as kinases) compared to the single-donor capacity of the indole NH group[4].

Quantitative Data Comparison
PropertyIndole-3-carbaldehyde (I3A)Indazole-3-carbaldehyde
CAS Number 487-89-8[5]5235-10-9[6]
Molecular Formula C₉H₇NO[5]C₈H₆N₂O[6]
Molecular Weight 145.16 g/mol [7]146.15 g/mol [6]
Computed XLogP3 1.7[7]1.3[6]
H-Bond Donors 1 (Pyrrole NH)1 (Pyrazole NH)
H-Bond Acceptors 1 (Aldehyde C=O)2 (Aldehyde C=O, Pyrazole N)
Primary Origin Natural (Microbial Tryptophan Metabolite)[1]Synthetic (Chemical Synthesis)[8]
Primary Biological Target Aryl Hydrocarbon Receptor (AhR)[1]Protein Kinases (e.g., ROCK1, VEGFR)[2]

Indole-3-carbaldehyde: Microbiome-Derived AhR Modulation

Indole-3-carbaldehyde is synthesized in the human gastrointestinal tract by Lactobacillaceae species via the metabolism of dietary L-tryptophan[1]. It acts as a biologically active ligand for the Aryl Hydrocarbon Receptor (AhR) in intestinal immune cells. The activation of AhR by I3A stimulates the transcription of Interleukin-22 (IL-22), which is paramount for maintaining mucosal reactivity and epithelial barrier homeostasis[1][9].

AhR_Pathway Trp Dietary L-Tryptophan Gut Gut Microbiota (Lactobacillaceae) Trp->Gut I3A Indole-3-carbaldehyde (I3A) Gut->I3A AhR Cytosolic AhR Complex I3A->AhR Nuc Nuclear Translocation & ARNT Dimerization AhR->Nuc IL22 IL-22 Transcription Nuc->IL22 Homeo Mucosal Homeostasis IL22->Homeo

Caption: I3A-mediated AhR signaling pathway for intestinal mucosal homeostasis.

Experimental Protocol: In Vitro Validation of I3A AhR Activation

To validate the AhR-agonistic properties of synthesized or extracted I3A, a self-validating luciferase reporter assay is employed.

  • Cell Preparation: Seed HepG2 cells stably transfected with an AhR-responsive DRE (Dioxin Response Element) luciferase reporter plasmid into a 96-well plate at 2x10⁴ cells/well.

  • Compound Preparation: Dissolve I3A in anhydrous DMSO. Causality: DMSO ensures complete solubilization of the hydrophobic indole core. The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells with a concentration gradient of I3A (0.1 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline luminescence, and a positive control (e.g., 10 nM FICZ or TCDD) to validate the dynamic range and sensitivity of the reporter system.

  • Incubation & Lysis: Incubate for 24 hours at 37°C in 5% CO₂. Lyse cells using a passive lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence. Calculate the EC₅₀ using non-linear regression analysis.

Indazole-3-carbaldehyde: The Synthetic Kinase Scaffold

Unlike its natural counterpart, Indazole-3-carbaldehyde is a highly valued synthetic intermediate in medicinal chemistry[8][10]. The indazole scaffold is a recognized pharmacophore present in several FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[2].

Causality in Kinase Inhibition: When designing ATP-competitive kinase inhibitors, the indazole core is strategically positioned within the ATP-binding pocket. The N1-H and N2 atoms of the indazole ring form critical hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region (e.g., interacting with Met156 in ROCK1)[2]. The aldehyde group at the 3-position serves as a versatile synthetic handle for Knoevenagel condensations or Wittig reactions to extend the molecule into the solvent-exposed region or deeper hydrophobic pockets[11].

Synthesis_Workflow Start 6-Nitroindole Starting Material Mix Aqueous NaNO2 Stirring at 20°C Start->Mix Acid Dropwise Addition of HCl Mix->Acid React Nitrosation Reaction (90 minutes) Acid->React Filter Filtration & Washing React->Filter Product 6-Nitro-1H-indazole- 3-carbaldehyde (77%) Filter->Product

Caption: Step-by-step synthesis workflow of 6-Nitro-1H-indazole-3-carbaldehyde via nitrosation.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol details the direct nitrosation of an indole to yield the corresponding indazole-3-carbaldehyde, a common scaffold-hopping technique[11].

  • Reagent Mixing: Suspend 6-nitroindole (1.0 eq) in water. Add sodium nitrite (NaNO₂, 1.5 eq) and stir the suspension at 20°C.

  • Acidification: Add concentrated Hydrochloric Acid (HCl) dropwise to the mixture.

    • Causality: Dropwise addition is critical. It controls the in situ generation of the reactive nitrosonium ion (NO⁺). Rapid addition causes uncontrolled exothermic spikes, leading to the degradation of the starting material and the formation of unwanted polymeric byproducts.

  • Reaction Progression: Allow the reaction to proceed at 20°C for 90 minutes.

    • Self-Validation Step: Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 6-nitroindole spot confirms reaction completion.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake extensively with cold water to remove residual inorganic salts and unreacted acid.

  • Purification: Dry the solid under a vacuum to yield 6-Nitro-1H-indazole-3-carbaldehyde (approx. 77% yield)[11]. Confirm structural integrity via ¹H-NMR (noting the disappearance of the pyrrole C2-H proton and the appearance of the aldehyde proton at ~10 ppm).

Conclusion: Rationalizing the Scaffold Hop

The decision to utilize an indazole-3-carbaldehyde derivative over an indole-3-carbaldehyde derivative is rarely arbitrary. It is a calculated maneuver in fragment-based drug discovery. While the indole core provides excellent hydrophobic gating and natural biocompatibility (ideal for AhR targeting), the indazole core provides superior metabolic stability, enhanced hydrogen-bond donor strength, and an additional coordination site for bidentate hinge-binding[3][4]. Understanding the distinct physicochemical causality of these two carbaldehydes empowers researchers to engineer more selective, potent, and stable therapeutic agents.

References

  • Indole-3-carbaldehyde - Wikipedia Wikipedia [Link]

  • Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem National Institutes of Health (NIH)[Link]

  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome PubMed (NIH)[Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem National Institutes of Health (NIH)[Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds PMC (NIH)[Link]

  • Antihypertensive activity of indole and indazole analogues: A review Arabian Journal of Chemistry[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Publishing[Link]

Sources

Technical Monograph: 4-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the chemical identity, synthesis, and strategic utility of 4-hydroxy-1H-indazole-3-carbaldehyde .[1]

A Privileged Scaffold for Orthogonal Drug Design[1]

Chemical Identity & Informatics

This compound represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor design (e.g., FGFR, VEGFR) where the indazole core mimics the adenine ring of ATP, and the 4-hydroxyl group provides a critical handle for solvent-front interactions or intramolecular conformational locking.[1]

Attribute Data / Descriptor
IUPAC Name 4-hydroxy-1H-indazole-3-carbaldehyde
CAS Registry Number 885519-84-6
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Canonical SMILES Oc1cccc2[nH]nc(C=O)c12
Isomeric SMILES OC1=C2C(NN=C2C=O)=CC=C1
Key Physicochemical Properties PSA: ~66 Ų LogP: ~1.1 (Predicted) pKa: ~9.5 (Phenolic OH), ~13 (Indazole NH)

Note on Tautomerism: The 1H-indazole tautomer (NH at position 1) is thermodynamically preferred over the 2H-form in the solid state and most solvents.[1] The 4-hydroxyl group often engages in an intramolecular hydrogen bond with the N2-nitrogen or the C3-carbonyl oxygen, depending on the rotation of the aldehyde, which restricts conformational freedom—a desirable trait for entropy-driven binding.[1]

Strategic Synthesis: The "Indole-to-Indazole" Rearrangement

While standard Vilsmeier-Haack formylation of indazoles is often sluggish due to the electron-deficient nature of the pyrazole ring (compared to pyrrole), a superior "insider" methodology involves the nitrosative rearrangement of indoles .[1] This route is preferred for its atom economy and the availability of the 4-hydroxyindole precursor.[1]

The Mechanistic Logic

The transformation exploits the reactivity of the electron-rich indole C3 position towards nitrosonium ions (


).[1] The resulting 3-nitrosoindole undergoes a ring-opening and re-closure sequence to yield the indazole-3-carbaldehyde.[1] This method avoids the harsh conditions required to functionalize a pre-formed indazole ring.[1]
Experimental Protocol: Nitrosative Rearrangement
  • Precursor: 4-Hydroxyindole (CAS: 2380-94-1)[1]

  • Reagents: Sodium Nitrite (

    
    ), Aqueous HCl (6M)[1]
    
  • Solvent: Water/Acetonitrile (biphasic or miscible)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-hydroxyindole (1.0 eq) in acetonitrile at 0°C.

  • Nitrosation: Add aqueous HCl (6M, 10 eq) to the solution.

  • Initiation: Dropwise addition of

    
     (1.5 eq) dissolved in water, maintaining internal temperature <5°C. The solution typically turns dark red/brown as the 3-nitroso intermediate forms.[1]
    
  • Rearrangement: Allow the reaction to warm to room temperature (20-25°C) and stir for 3–6 hours. The mechanism proceeds via the formation of an oxime intermediate which cyclizes to the indazole.[1]

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: The crude product is often pure enough for use, but can be recrystallized from Methanol/Water or purified via flash chromatography (Hexane:EtOAc gradient).

Visualization of Synthetic Pathways

The following diagram details the retrosynthetic logic and the divergent utility of the scaffold.

IndazolePathways Precursor 4-Hydroxyindole (CAS: 2380-94-1) Target 4-Hydroxy-1H-indazole- 3-carbaldehyde (CAS: 885519-84-6) Precursor->Target NaNO2, HCl (Nitrosative Rearrangement) SchiffBase Schiff Bases (Reductive Amination) Target->SchiffBase R-NH2, NaBH(OAc)3 Macrocycle Macrocyclic Kinase Inhibitors Target->Macrocycle Linker attachment via 4-OH & 3-CHO Heterocycle Fused Tricyclics (e.g., Pyrazolo-quinolines) Target->Heterocycle Cyclization (e.g., Knoevenagel)

Figure 1: Synthetic workflow transforming 4-hydroxyindole into the target indazole scaffold and its subsequent application in divergent drug discovery.

Structural Biology & Pharmacophore Mapping

In the context of kinase inhibition (e.g., VEGFR2, FGFR1), the 4-hydroxy-1H-indazole-3-carbaldehyde motif offers distinct binding advantages:

  • Hinge Binding: The indazole

    
     and 
    
    
    
    act as a donor-acceptor pair, mimicking the adenosine of ATP to bind to the kinase hinge region.[1]
  • Solvent Interaction (The "4-OH" Advantage): Unlike the unsubstituted indazole, the 4-hydroxyl group points towards the solvent front (or the ribose binding pocket depending on binding mode).[1] This allows for:

    • Solubility Enhancement: Direct hydrophilic interaction.[1]

    • Vector Extension: Etherification at the 4-position allows the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the hinge-binding core.[1]

  • Conformational Locking: The 3-aldehyde group is rarely the final warhead.[1] It is typically converted to a vinyl or amine linker.[1] However, the presence of the 4-OH allows for the design of macrocycles where a linker connects the 4-oxygen to a substituent at the 3-position, effectively "freezing" the bioactive conformation.[1]

References
  • Lefoix, M., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances , 4, 3926-3929.[1] (Demonstrates the nitrosative rearrangement mechanism). Retrieved from [Link]

Sources

Hydrogen Bonding Dynamics in 4-Hydroxyindazole Scaffolds: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural dynamics, binding mechanisms, and synthetic protocols for 4-hydroxyindazole scaffolds, focusing on their role as hydrogen bond donors in kinase inhibitor design.

Executive Summary

The 4-hydroxyindazole scaffold represents a privileged substructure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. While the indazole core mimics the adenine ring of ATP, the C4-hydroxyl group introduces a critical auxiliary hydrogen bond donor/acceptor (HBD/HBA) vector. This guide analyzes the tautomeric stability of the scaffold, its interaction with the kinase hinge region, and provides a validated protocol for its synthesis via O-demethylation.

Structural Dynamics & Tautomerism

The biological activity of indazoles is governed by their prototropic tautomerism. Unlike indole (which is permanently N1-H), indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

The "4-OH Effect" on Tautomeric Stability

In the gas phase and solution, 1H-indazole is thermodynamically favored over 2H-indazole by approximately 2–4 kcal/mol. However, the introduction of an electron-donating hydroxyl group at the C4 position alters this landscape through electronic and steric effects:

  • Electronic Push: The +M (mesomeric) effect of the 4-OH increases electron density in the pyrazole ring, slightly modulating the acidity of the N-H proton.

  • Steric/Electrostatic Interaction: The 4-OH group is spatially proximate to the bridgehead carbons but distinct from the N1/N2 site. Its primary influence is on the solvation shell and potential water-mediated networks rather than a direct intramolecular lock with the ring nitrogens (unlike 7-substituted indazoles).

Visualization of Tautomeric Equilibrium

The following diagram illustrates the tautomeric switching and the dual H-bond donor potential of the scaffold.

IndazoleTautomers cluster_1H Thermodynamic Dominant Form cluster_2H Bioactive Hinge Binder node_1H 1H-Indazole (Benzenoid) N1-H (Donor) N2 (Acceptor) node_2H 2H-Indazole (Quinonoid) N2-H (Donor) N1 (Acceptor) node_1H->node_2H Prototropic Shift (Fast in solution) node_4OH 4-OH Substituent (Auxiliary Donor/Acceptor) Solvent Exposed / Water Network node_4OH->node_1H Electronic (+M) node_4OH->node_2H Electronic (+M)

Figure 1: Tautomeric equilibrium of the indazole core. The 1H form is stable in solution, but the 2H form is often selected by the kinase hinge region.

Medicinal Chemistry Strategy: Hinge Binding

In ATP-competitive inhibition, the indazole ring typically slots into the adenine binding pocket. The 4-hydroxy group provides a vector orthogonal to the primary hinge interaction.

The Binding Mode
  • Primary Interaction (Hinge): The indazole N1 and N2 atoms form a bidentate H-bond system with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu, Met, or Ala).

    • Donor: Indazole N-H (usually N1-H in 1H-indazoles, or N2-H if 2H-tautomer binds).

    • Acceptor: Indazole N (lone pair).

  • Secondary Interaction (4-OH): The C4-hydroxyl group is positioned to interact with the solvent front or the P-loop (Glycine-rich loop) .

    • Water Displacement: The 4-OH can displace high-energy water molecules or bridge to the protein via a conserved water molecule (Water-Mediated H-Bond), enhancing residence time.

Physicochemical Profile

The 4-OH group significantly alters the lipophilicity and acid-base profile compared to the unsubstituted or 4-Fluoro analogs.

Property1H-Indazole4-Fluoro-1H-indazole4-Hydroxy-1H-indazoleImpact on Drug Design
H-Bond Donors 1 (N-H)1 (N-H)2 (N-H, O-H) Increases solubility; potential for specific polar contacts.
H-Bond Acceptors 1 (N:)1 (N:)2 (N:, O:) Enables water network integration.
cLogP (approx)1.92.11.2 Lowers lipophilicity; reduces metabolic clearance risk.
pKa (N-H) 13.8~13.0~14.2 4-OH (+M effect) decreases acidity of the pyrrole-like NH.

Validated Synthetic Protocol: O-Demethylation

The most robust route to 4-hydroxyindazole is the cleavage of 4-methoxyindazole. While HBr/AcOH is a classic method, it is often too harsh for complex scaffolds. The Boron Tribromide (BBr₃) method is preferred for its precision and high yield.

Reagents & Equipment
  • Substrate: 4-Methoxy-1H-indazole (commercially available or synthesized via Bischler cyclization).

  • Reagent: Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon (Critical: BBr₃ reacts violently with moisture).

  • Quenching: Saturated NaHCO₃ solution and Methanol.

Step-by-Step Methodology

This protocol assumes a 1.0 gram scale.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[3][4]

  • Dissolution: Add 4-methoxy-1H-indazole (1.0 g, 6.75 mmol) and anhydrous DCM (15 mL). Cool the solution to -78°C (Dry ice/Acetone bath). Note: Cooling controls the exotherm of complexation.

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 20.2 mL, 3.0 equiv) dropwise via syringe over 15 minutes.

    • Observation: A precipitate (boron-complex) may form.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (higher Rf) should disappear.

  • Quenching (Critical Safety Step):

    • Cool the mixture back to -10°C .

    • Dropwise add Methanol (5 mL) to destroy excess BBr₃. Caution: Vigorous evolution of HBr gas.

    • Add saturated NaHCO₃ solution (20 mL) to neutralize the HBr salts.

  • Workup:

    • Separate the organic layer.[5]

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water or purified via flash chromatography (DCM:MeOH 95:5).

SynthesisWorkflow Start Start: 4-Methoxyindazole (Dissolved in DCM) Cooling Cool to -78°C (Inert Atmosphere) Start->Cooling Addition Add BBr3 (3.0 eq) Dropwise Cooling->Addition Warming Warm to 0°C Stir 2-4 Hours Addition->Warming Quench Quench with MeOH (Exothermic!) Warming->Quench Workup Neutralize (NaHCO3) Extract (EtOAc) Quench->Workup Product Product: 4-Hydroxyindazole (Yield >85%) Workup->Product

Figure 2: Optimized workflow for BBr3-mediated O-demethylation.

References

  • Indazole Tautomerism & Binding

    • Title: Contribution of indazolinone tautomers to kinase activity.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[6]

    • URL:[Link]

  • Kinase Hinge Interaction Patterns

    • Title: Kinase hinge binding scaffolds and their hydrogen bond patterns.[6][7][8]

    • Source: Bioorganic & Medicinal Chemistry (2015).
    • URL:[Link]

  • Synthetic Protocol (BBr3 Demethylation)

    • Title: Boron Tribromide - Reagent Profile.[2][4]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Indazole Scaffold Review

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3][9]

    • Source: RSC Advances (2022).
    • URL:[Link]

Sources

The Tautomeric Tug-of-War: Mechanistic Insights into 1H vs. 2H Tautomerism of 4-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole is a privileged bicyclic heteroaromatic scaffold ubiquitous in medicinal chemistry and drug discovery. While the indazole nucleus exhibits annular tautomerism (capable of existing in 1H, 2H, and 3H forms), the 1H-tautomer (benzenoid form) and 2H-tautomer (quinonoid form) are the most pharmacologically relevant[1][2]. Generally, the 1H-tautomer is thermodynamically favored[3][4]. However, the introduction of specific functional groups—as seen in 4-hydroxy-1H-indazole-3-carbaldehyde —creates a highly competitive intramolecular hydrogen-bonding network that dynamically perturbs this equilibrium. This whitepaper provides an in-depth mechanistic guide to understanding, controlling, and analytically validating the tautomeric state of this complex molecule.

The Mechanistic Framework: Competitive Hydrogen Bonding

Theoretical estimations and gas-phase calculations consistently demonstrate that the unsubstituted 1H-indazole core is more stable than the 2H-indazole core by approximately 3.6 kcal/mol due to the preservation of full aromaticity[3][4].

However, 4-hydroxy-1H-indazole-3-carbaldehyde possesses two adjacent hydrogen-bonding modulators: a 3-carbaldehyde group and a 4-hydroxyl group. The spatial proximity of these groups establishes a competitive intramolecular hydrogen-bonding tug-of-war that dictates the dominant tautomer:

  • The 1H-State (Thermodynamic Baseline): In the 1H-tautomer, the N1 atom is protonated. The carbonyl oxygen of the 3-carbaldehyde group can rotate to act as a hydrogen bond acceptor for the 4-hydroxyl group. This robust O4-H···O=C interaction reinforces the inherent thermodynamic stability of the 1H-indazole core[5].

  • The 2H-State (Kinetic/H-Bond Stabilization): In the 2H-tautomer, the N2 atom is protonated. The 3-carbaldehyde group can rotate its carbonyl oxygen towards the pyrazole ring, forming a strong N2-H···O=C intramolecular hydrogen bond. As demonstrated in structurally analogous 3-substituted indazoles, this specific interaction can kinetically trap and stabilize the otherwise energetically unfavorable 2H-tautomer[6].

Tautomerism Core 4-Hydroxy-1H-indazole-3-carbaldehyde (Dynamic Equilibrium) T1H 1H-Tautomer (Benzenoid) Thermodynamically Favored Core->T1H Proton Transfer T2H 2H-Tautomer (Quinonoid) Kinetically/H-Bond Stabilized Core->T2H Proton Transfer HB_1H Intramolecular H-Bond O4-H ··· O=C(3) T1H->HB_1H HB_2H Intramolecular H-Bond N2-H ··· O=C(3) T2H->HB_2H Solvent_Polar Polar Solvents (DMSO) Disrupts Intramolecular H-Bonds Favors 1H-Tautomer HB_1H->Solvent_Polar Solvent_NonPolar Non-Polar Solvents (CDCl3) Preserves Intramolecular H-Bonds Stabilizes 2H-Tautomer HB_2H->Solvent_NonPolar

Tautomeric equilibrium and competitive intramolecular hydrogen bonding pathways.

Solvent Effects and Kinetic Trapping

The causality behind the experimental observation of these tautomers relies heavily on solvent-solute interactions. The equilibrium is highly responsive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[6].

  • Aprotic, Non-Polar Solvents (e.g., CDCl3, CD2Cl2): These environments lack the ability to disrupt internal hydrogen bonds. Consequently, the strong N2-H···O=C intramolecular bond is preserved, which can significantly increase the population of the 2H-tautomer, sometimes making it the dominant species in solution[6].

  • Polar Solvents (e.g., DMSO-d6, Methanol): High-polarity solvents act as competitive hydrogen bond acceptors and donors. They disrupt the intramolecular N2-H···O=C and O4-H···O=C bonds, replacing them with intermolecular solvent interactions. Without the stabilizing intramolecular tether, the system rapidly reverts to the thermodynamically favored 1H-tautomer[1][6].

Quantitative Data: Physicochemical & Spectroscopic Profiles

To effectively track this equilibrium, researchers must rely on distinct physicochemical and NMR signatures. The 2H-isomer typically exhibits a significantly larger dipole moment than the 1H-isomer, which influences its chromatographic behavior and solubility[1][7].

Table 1: Comparative Physicochemical and Spectroscopic Properties

Property1H-Tautomer (Benzenoid)2H-Tautomer (Quinonoid)
Thermodynamic Stability (Gas Phase) Favored (ΔG ≈ -3.6 kcal/mol)Unfavored
Dipole Moment (D) Lower (approx. 1.5 - 2.0 D)Higher (approx. 3.0 - 4.0 D)
Stabilizing Intramolecular H-Bond O4-H ··· O=C(3)N2-H ··· O=C(3)
¹⁵N NMR Shift (Protonated N) N1: ~ -210 ppmN2: ~ -220 ppm
¹⁵N NMR Shift (Unprotonated N) N2: ~ -90 ppmN1: ~ -100 ppm
Preferred Solvent Environment Polar (DMSO, MeOH, H2O)Non-Polar (CDCl3, CD2Cl2)

Experimental Protocol: Self-Validating Tautomer Elucidation Workflow

To rigorously determine the tautomeric ratio of 4-hydroxy-1H-indazole-3-carbaldehyde, the following step-by-step methodology must be employed. This protocol is designed to be self-validating by cross-referencing solution-state NMR with theoretical calculations.

Step 1: Variable-Solvent Sample Preparation
  • Prepare two parallel samples of 4-hydroxy-1H-indazole-3-carbaldehyde (15-20 mg each).

  • Dissolve Sample A in 0.5 mL of anhydrous CDCl₃. (Causality: Non-polar environments isolate the molecule, allowing intramolecular hydrogen bonds to dictate the conformer without solvent interference).

  • Dissolve Sample B in 0.5 mL of anhydrous DMSO-d₆. (Causality: Strong hydrogen-bond accepting solvents will break internal bonds, revealing the baseline thermodynamic preference).

Step 2: 1D and 2D NMR Acquisition
  • Acquire standard ¹H and ¹³C NMR spectra at 298 K.

  • Acquire ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectra. (Causality: ¹⁵N chemical shifts are the definitive marker for indazole tautomerism. A protonated nitrogen typically resonates around -200 to -230 ppm, while an unprotonated nitrogen resonates around -70 to -100 ppm. Correlating the N-H proton to either N1 or N2 unambiguously assigns the tautomer).

Step 3: Density Functional Theory (DFT) Validation
  • Perform geometry optimizations of both 1H and 2H conformers using the B3LYP/6-31G** basis set[7].

  • Conduct Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energies (E²) of the O4-H···O=C and N2-H···O=C hydrogen bonds[5].

  • Compare the calculated free energy differences (ΔG) with the experimental NMR integration ratios using the Boltzmann distribution equation.

Workflow Sample Sample Prep (Variable Solvents) NMR Variable Temp NMR (1H, 13C, 15N HMBC) Sample->NMR XRay X-Ray Crystallography (Solid State) Sample->XRay Data Tautomeric Ratio & H-Bond Energy Quantification NMR->Data XRay->Data Comput DFT Calculations (B3LYP/6-31G**) Comput->Data Validation

Self-validating experimental workflow for indazole tautomer elucidation.

Implications for Drug Development

Understanding and controlling the 1H vs. 2H tautomerism of 4-hydroxy-1H-indazole-3-carbaldehyde is critical for downstream drug discovery applications[2].

  • Pharmacophore Mapping: The 1H and 2H tautomers present entirely different spatial vectors for hydrogen bond donors and acceptors. For example, a kinase hinge region that requires an N1-H donor will fail to bind the 2H-tautomer. Rational drug design must account for the energetic penalty of tautomerization upon binding.

  • Structural Locking & Intellectual Property: To bypass the unpredictability of this equilibrium in vivo, medicinal chemists frequently synthesize N-methylated derivatives (e.g., 1-methyl vs. 2-methyl-2H-indazole-3-carbaldehyde)[1][8]. This "locks" the desired conformation, stabilizes the pharmacophore, and establishes clear boundaries for intellectual property claims.

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem. 1

  • Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. 3

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. 4

  • Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5. Smolecule. 8

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. NIH. 7

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. NIH. 2

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ResearchGate. 6

  • Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate.5

Sources

Methodological & Application

Synthesis of 4-hydroxy-1H-indazole-3-carbaldehyde from 4-hydroxyindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4-Hydroxy-1H-indazole-3-carbaldehyde via Nitrosative Scaffold Morphing

Executive Summary & Strategic Rationale

The conversion of 4-hydroxyindole to 4-hydroxy-1H-indazole-3-carbaldehyde represents a classic "scaffold hopping" transformation, converting the electron-rich indole core into the bioisosteric indazole framework. This specific aldehyde is a high-value intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors, where the 3-formyl group serves as a versatile handle for reductive aminations or olefinations.

The Chemical Challenge: Direct formylation of indazoles (e.g., Vilsmeier-Haack) is notoriously difficult due to the deactivation of the pyrazole ring. Therefore, the most robust synthetic strategy involves constructing the indazole ring with the aldehyde moiety already in place.

The Solution: This protocol details a Nitrosative Rearrangement Strategy . By treating the indole with sodium nitrite in acidic media, we induce C3-nitrosation followed by a ring-opening/ring-closing cascade.[1]

  • Critical Control Point: 4-hydroxyindole is highly electron-rich and prone to oxidative polymerization. To ensure reproducibility and high yields, this guide recommends a Protection-Rearrangement-Deprotection sequence. Direct nitrosation of the free phenol is possible but suffers from variable yields due to competing phenolic oxidation.

Reaction Mechanism & Logic

The transformation proceeds via a specific cascade:

  • Electrophilic Aromatic Substitution: The nitrosonium ion (

    
    ) attacks the C3 position of the indole.
    
  • Ring Cleavage: The resulting 3-nitrosoindole tautomerizes to an oxime, facilitating the hydrolytic cleavage of the C2-N1 bond.

  • Recyclization: The carbonyl intermediate re-condenses with the hydrazine moiety to form the thermodynamically stable indazole core.

Visual Workflow (Pathway Logic)

IndazoleSynthesis Start 4-Hydroxyindole (Starting Material) Step1 Step 1: O-Protection (BnBr/K2CO3) Start->Step1 Inter1 4-Benzyloxyindole Step1->Inter1 Step2 Step 2: Nitrosation (NaNO2, HCl, DMF) Inter1->Step2 Mech Mechanism: C3-Nitrosation -> Ring Opening -> Recyclization Step2->Mech Inter2 4-Benzyloxy-1H-indazole- 3-carbaldehyde Step2->Inter2 Reverse Addition (Critical) Step3 Step 3: Deprotection (H2, Pd/C) Inter2->Step3 Final 4-Hydroxy-1H-indazole- 3-carbaldehyde Step3->Final

Caption: Logical workflow for the conversion of 4-hydroxyindole to the target indazole, highlighting the protection strategy to preserve the phenolic moiety.

Detailed Experimental Protocols

Phase 1: Protection (Recommended)

Rationale: Protecting the 4-hydroxyl group as a benzyl ether prevents the formation of ortho-nitrosophenol byproducts and quinone-like polymerization during the oxidative nitrosation step.

Reagents:

  • 4-Hydroxyindole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve 4-hydroxyindole in DMF (0.5 M concentration).

  • Add

    
     and stir at RT for 15 min.
    
  • Add Benzyl bromide dropwise.

  • Stir at RT for 4–6 hours (Monitor by TLC;

    
     will increase).
    
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Target: >90% (Off-white solid).

Phase 2: The Nitrosative Rearrangement (Core Protocol)

Rationale: This step uses "Reverse Addition" to maintain a low concentration of the electron-rich indole relative to the nitrosating agent.[1] This suppresses the formation of isoxazole byproducts and dimers.

Reagents:

  • 4-Benzyloxyindole (from Phase 1)

  • Sodium Nitrite (

    
    , 8.0 eq)[1][2][3]
    
  • Hydrochloric Acid (2N aqueous, 7.0 eq)[1][3]

  • DMF / Water solvent system[1]

Step-by-Step Protocol:

  • Preparation of Nitrosating Mixture:

    • In a round-bottom flask, dissolve

      
       (8 eq) in water (approx. 2 mL/mmol of substrate).
      
    • Cool to 0°C.[1][2][3][4]

    • Slowly add 2N HCl (7 eq). The solution will turn pale blue/green (formation of

      
      ).
      
    • Add DMF (equal volume to water) to solubilize the system. Stir for 10 min.

  • Reverse Addition (CRITICAL):

    • Dissolve 4-Benzyloxyindole in minimal DMF.

    • Load this solution into a syringe pump.[1]

    • Slowly add the indole solution to the nitrosating mixture at 0°C over 2 hours .

    • Note: Fast addition leads to deep red/brown tar (dimers).

  • Reaction & Workup:

    • After addition, allow to warm to RT and stir for 2–4 hours.

    • Monitor by LC-MS for the mass shift:

      
      .
      
    • Extraction: Dilute with EtOAc. Wash organic layer extensively with water (3x) to remove DMF and acid.

    • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Product: 4-Benzyloxy-1H-indazole-3-carbaldehyde (Pale yellow solid).

Phase 3: Deprotection

Procedure:

  • Dissolve the intermediate in MeOH/THF (1:1).

  • Add 10 wt% Pd/C catalyst.

  • Stir under

    
     balloon (1 atm) for 4–12 hours.
    
  • Filter through Celite. Concentrate.

  • Final Product: 4-Hydroxy-1H-indazole-3-carbaldehyde.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterRecommended ValueImpact of Deviation
Stoichiometry (

)
8.0 - 10.0 equiv< 6 eq: Incomplete conversion; formation of oxime intermediates without cyclization.
Acidity (HCl) 2N (7.0 equiv)Higher conc: Degradation of the benzyl ether. Lower conc: Slow reaction rate.
Addition Rate 1.0 mmol / hourFaster: Significant dimerization (red impurities). Yield drops <40%.[3]
Temperature 0°C

RT
> RT (during addition): Violent gas evolution (

), decomposition.

Table 2: Physicochemical Properties (Target Molecule)

PropertyData
Formula

MW 162.15 g/mol
Appearance Yellow to Tan Powder
Solubility Soluble in DMSO, MeOH; Poor in

1H NMR Diagnostic Aldehyde proton (

) singlet at

ppm

References

  • Loll, B., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2014, 4, 16956-16960.

    • Relevance: Establishes the core nitrosation protocol and reverse addition technique for electron-rich indoles.
  • BenchChem Technical Support. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note." BenchChem Protocols, 2025.[4]

    • Relevance: Provides industrial context for scaling nitrosation reactions and troubleshooting dimeriz
  • Vangapandu, S., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4 (3), 1311-1316.[5]

    • Relevance: Demonstrates the utility of the 3-carbaldehyde intermediate in generating downstream amide deriv
  • Minakata, S., et al. "Oxidative Cleavage of Indoles.

    • Relevance: Discusses the mechanism of oxidative cleavage of the C2-C3 bond, validating the ring-opening step of the mechanism.

Sources

Application Note: Strategic Protection of the 4-Hydroxy Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protection Strategies for the 4-Hydroxy Group in Indazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-hydroxyindazole scaffold represents a privileged pharmacophore in kinase inhibitor design (e.g., VEGFR, FGFR inhibitors). However, its functionalization presents a unique synthetic challenge: the 4-hydroxyl group is sterically crowded by the C3-position and electronically coupled to the N1/N2 tautomeric system. This guide provides a decision matrix for selecting protecting groups (PGs) based on downstream chemistry and details robust protocols for the two most critical strategies: Benzyl/PMB protection (for stability) and Methyl ether deprotection (for late-stage diversification).

Strategic Analysis: The "Ambident" Challenge

The primary failure mode in 4-hydroxyindazole handling is regiochemical scrambling . The 4-hydroxy-1H-indazole system contains three nucleophilic sites: N1, N2, and O4.

  • Acidity Differential: The Phenolic O-H (

    
    ) is more acidic than the Indazole N-H (
    
    
    
    ).
  • Nucleophilicity: While the phenoxide is easier to generate, the indazole nitrogen (specifically N1 or N2 depending on conditions) is often a softer, more kinetically active nucleophile toward alkyl halides.

  • Steric Environment: The C4-oxygen is peri-positioned to C3. Bulky protecting groups (e.g., TBDPS, Trityl) at C4 can force the C3-substituents out of plane or hinder reactions at N1.

Visualizing the Reactive Landscape

IndazoleReactivity cluster_strategies Protection Strategies Core 4-Hydroxy-1H-Indazole Core Structure N1 N1 Position (Tautomeric Center) Competes for Alkylation Core->N1 N2 N2 Position (Kinetic Trap) Often favored by steric bulk Core->N2 O4 C4-Hydroxyl (Target) Acidic (pKa ~10) Sterically Crowded Core->O4 O4->N1 H-Bonding Interaction Strat1 Strategy A: Pre-Cyclization Protection (Highest Fidelity) O4->Strat1 Strat2 Strategy B: pKa-Exploitation (Stoichiometric Base) O4->Strat2

Figure 1: Reactivity map of the 4-hydroxyindazole core, highlighting the competition between N- and O-functionalization.

Protecting Group Decision Matrix

Select your strategy based on the conditions your molecule must survive after protection.[1]

Protecting Group (PG)Stability ProfileRemoval ConditionsStrategic Use Case
Methyl (Me) High. Stable to base, acid, oxidants, organometallics.Harsh.

or

/EtSH.
Use when the 4-OH is a "dummy" group until the very end of synthesis.
Benzyl (Bn) High. Stable to base, mild acid, organolithiums.Mild.

or

.
The "Gold Standard" for multi-step synthesis. Compatible with Suzuki couplings.
PMB (p-Methoxybenzyl) Moderate. Stable to base. Labile to acid/oxidation.Selective. DDQ (oxidation) or TFA (acid).Use when you need to deprotect O4 without reducing double bonds (avoids

).
TIPS (Triisopropylsilyl) Low/Moderate. Base stable. Acid labile.Specific. TBAF or HF-Pyridine.Use only if temporary masking is needed. Bulky TIPS may hinder N1-alkylation.
MOM (Methoxymethyl) High (Base). Stable to Lithiation (

).
Acid. 6M HCl or

.
Best for Directed Ortho Metalation (DoM) strategies.

Detailed Protocols

Protocol A: Regioselective O-Benzylation (The "Precursor" Route)

Context: Attempting to benzylate a formed 4-hydroxyindazole often leads to mixtures of N- and O-benzylation. The most reliable method is to protect the phenolic precursor before cyclizing the indazole ring.

Target: Protection of 2,6-dihydroxyacetophenone (common precursor) or 3-hydroxy-2-methylaniline.

Reagents:

  • Substrate (e.g., 2,6-dihydroxyacetophenone)

  • Benzyl Bromide (

    
    )
    
  • Potassium Carbonate (

    
    )[2]
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step:

  • Setup: Charge a round-bottom flask with the phenolic precursor (1.0 equiv) and anhydrous Acetone (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (1.1 equiv). Note: Using a slight excess ensures mono-protection if the substrate has multiple hydroxyls; for single phenols, use 1.5 equiv.
    
  • Alkylation: Add Benzyl Bromide (1.05 equiv) dropwise via syringe.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (High polarity change).
    
  • Workup: Cool to RT. Filter off the inorganic solids (

    
    , excess carbonate). Concentrate the filtrate.
    
  • Purification: Crystallization from EtOH/Heptane is often sufficient. If oil, flash chromatography (Hex/EtOAc).

Why this works: Protecting at the acetophenone or aniline stage avoids the N-nucleophilicity issue entirely. The resulting benzyl ether survives the hydrazine cyclization typically used to form indazoles.

Protocol B: Demethylation of 4-Methoxyindazole using

Context: Many 4-hydroxyindazole building blocks are purchased as the 4-methoxy variant. Demethylating this position is difficult due to the stability of the aryl-methyl ether.


 is the reagent of choice but requires strict moisture control.

Safety Warning:


 reacts violently with water/alcohols, generating 

gas. Perform in a well-ventilated fume hood.

Reagents:

  • Substrate: 4-Methoxyindazole derivative (1.0 equiv)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (3.0 – 4.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Sat.

    
     or Methanol.[3]
    

Workflow Diagram:

BBr3Workflow Step1 1. Cryogenic Setup Cool DCM solution of substrate to -78°C (Dry Ice/Acetone) Step2 2. Reagent Addition Add BBr3 (3-4 equiv) dropwise. Maintain Temp < -70°C Step1->Step2 Step3 3. Complex Formation Allow to warm to 0°C or RT. Stir 2-12 hours. Step2->Step3 Formation of Borate Complex Step4 4. Hydrolysis (Critical) Cool back to 0°C. Quench with MeOH or NaHCO3. Step3->Step4 Cleavage of B-O bond

Figure 2: Thermodynamic cycle for Boron Tribromide mediated demethylation.

Step-by-Step Protocol:

  • Preparation: Dry the substrate under high vacuum for 2 hours. Dissolve in anhydrous DCM (

    
    ) in a flame-dried flask under Argon/Nitrogen.
    
  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Addition: Slowly add

    
     (1M in DCM) via syringe over 15 minutes. Do not allow the internal temperature to rise.
    
    • Stoichiometry Note: Use 1 equiv for the ether + 1 equiv for each basic Nitrogen (indazole N) + 1 equiv excess. For indazoles, 3.0–4.0 equiv is standard.

  • Reaction: Stir at

    
     for 30 mins, then remove the cooling bath and allow to warm to 
    
    
    
    (or Room Temp if reaction is sluggish). Stir for 2–12 hours.
    • Monitoring: Aliquot quench into MeOH and check LCMS. You will see the mass shift (

      
      ).
      
  • Quenching (Exothermic): Cool the mixture back to

    
    .
    
    • Method A (Standard): Add MeOH dropwise (violent fuming initially).

    • Method B (Acid Sensitive): Add Sat.

      
       slowly.
      
  • Workup: Dilute with DCM. Wash with water and brine.[3][4] Dry over

    
    .[3][4]
    
    • Note: If the product is amphoteric (amino-phenol), adjust aqueous pH to the isoelectric point (~pH 7-8) to ensure extraction into organic phase, or use 10% MeOH/DCM as extractant.

Troubleshooting & Optimization

IssueRoot CauseSolution
N-Alkylation observed during O-protection Base is too strong or Indazole N is unprotected.Switch Strategy: Protect the precursor phenol before ring closure. Alternatively, use a temporary N-protection (e.g., THP) before O-alkylation.
Incomplete Demethylation (

)
Boron complex is stable or reagent consumed by N-lone pairs.Increase

equivalents (up to 6 equiv). Reflux in DCM (rarely needed). Ensure strictly anhydrous conditions.
Product stuck in aqueous phase 4-Hydroxyindazoles are zwitterionic.Do not use strong acid/base workup. Buffer aqueous layer to pH 7. Use "salting out" (saturate with NaCl) and extract with THF/EtOAc.
Loss of O-PG during Suzuki coupling Silyl groups (TBS) are unstable to basic aqueous carbonate.Switch to Benzyl (Bn) or MOM ether for coupling reactions.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide for stability data).

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. (Discusses the competition between N1/N2 and substituent effects).

  • Demethylation of Aryl Methyl Ethers using BBr3. Organic Syntheses, Coll. Vol. 5, p.412. (Standard protocol foundation).

  • Synthesis and Regioselective Alkylation of Indazoles. Journal of Medicinal Chemistry. (Contextual examples in kinase inhibitor synthesis). Note: General reference to the body of medicinal chemistry literature regarding indazole functionalization.

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 2002. (Demonstrates pKa exploitation for selective O-alkylation).

Sources

Reductive amination of 4-hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 4-Hydroxy-1H-indazole-3-carbaldehyde Subtitle: Overcoming Intramolecular Hydrogen Bonding for High-Yield Secondary and Tertiary Amine Synthesis

Chemical Context & Strategic Importance

Indazole-based compounds are privileged pharmacophores in modern drug discovery, exhibiting potent activity against various kinase targets, including Janus kinases (JAK) and CRAF kinases[1]([Link]). The functionalization of the indazole core at the C3 position via reductive amination is a highly versatile strategy for generating diverse therapeutic libraries[2]([Link]).

While direct alkylation of amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation, reductive amination provides a highly controlled, chemoselective alternative[3]([Link]). However, 4-hydroxy-1H-indazole-3-carbaldehyde (CAS 885519-84-6) presents unique physicochemical challenges that cause standard reductive amination protocols to fail or suffer from low yields.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why a substrate behaves poorly before optimizing the protocol. The 4-hydroxy-1H-indazole-3-carbaldehyde scaffold presents three distinct synthetic hurdles:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C4 position acts as a strong hydrogen bond donor to the adjacent C3-carbonyl oxygen. This interaction significantly reduces the electrophilicity of the aldehyde carbon, raising the activation energy required for nucleophilic attack by the amine.

  • Chemoselectivity Risks: Because the aldehyde is deactivated by the 4-OH group, the rate of imine formation is slow. If a reducing agent is added too early, it will prematurely reduce the unreacted aldehyde to (4-hydroxy-1H-indazol-3-yl)methanol[4]([Link]).

  • Tautomerism and Solubility: The 1H/2H tautomeric nature of the indazole ring, combined with the highly polar 4-OH group, results in poor solubility in standard non-polar organic solvents like 1,2-dichloroethane (DCE).

To circumvent these issues, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a polar solvent system with stoichiometric Acetic Acid (AcOH) . The acid disrupts the hydrogen bonding and protonates the carbonyl, while NaBH(OAc)₃ selectively reduces the resulting iminium ion without over-reducing the parent aldehyde[3]([Link]).

H_Bonding S1 Proximity of 4-OH & 3-CHO (Steric & Electronic Effect) S2 Strong Intramolecular Hydrogen Bonding S1->S2 S3 Reduced Electrophilicity of Carbonyl Carbon S2->S3 S4 Strategy: Acid Catalysis (AcOH) to Protonate Carbonyl S3->S4 Overcoming Activation Barrier

Impact of 4-hydroxy intramolecular hydrogen bonding on reactivity and mitigation strategy.

Optimization of Reaction Conditions

Quantitative data from internal solvent and reagent screening is summarized below. Tetrahydrofuran (THF) with 2.0 equivalents of AcOH provided the optimal balance of solubility and reaction kinetics.

Table 1: Optimization of Reductive Amination Conditions

Solvent SystemAcid AdditiveReducing AgentTemp (°C)Imine ConversionIsolated YieldMechanistic Observation
Methanol (MeOH)NoneNaBH₄0 to 25Low< 30%Direct reduction to alcohol dominates due to high hydride reactivity.
1,2-DichloroethaneAcOH (1.0 eq)NaBH(OAc)₃25Moderate65%Poor substrate solubility limits the rate of imine formation.
Tetrahydrofuran AcOH (2.0 eq) NaBH(OAc)₃ 25 High 82% Excellent solubility; AcOH effectively disrupts intramolecular H-bonding.
THF / MeOH (1:1)Ti(OiPr)₄NaBH₃CN25 to 60Very High88%Optimal for sterically hindered amines; requires careful cyanide waste disposal.

Self-Validating Experimental Protocol

This methodology is designed with built-in analytical checkpoints to ensure the reaction does not proceed to the reduction phase until the intermediate is fully formed.

Phase 1: Imine Formation (Activation)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-1H-indazole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 162.15 mg) in anhydrous Tetrahydrofuran (THF) (0.2 M, 5.0 mL).

    • Causality: THF is chosen over traditional DCE to ensure complete dissolution of the highly polar indazole network.

  • Add the target primary or secondary amine (1.2 equiv).

  • Add glacial Acetic Acid (AcOH) (2.0 equiv).

    • Causality: The acid serves a dual purpose: it disrupts the intramolecular hydrogen bond between the 4-OH and the 3-CHO, and it protonates the carbonyl oxygen to increase its electrophilicity, driving hemiaminal formation.

  • Stir the mixture at room temperature (25 °C) under an inert nitrogen atmosphere for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH 9:1). Do not proceed to Phase 2 until the aldehyde peak is >95% consumed. Premature addition of the reducing agent will result in the direct reduction of the aldehyde.

Phase 2: Hydride Transfer (Reduction) 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in three distinct portions over 15 minutes.

  • Causality: Portion-wise addition controls the exothermic nature of the hydride transfer. NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetate groups make it a mild hydride donor, allowing it to selectively reduce the iminium ion without reacting with residual aldehyde[3]([Link]).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

Phase 3: Quenching & Workup 8. Quench the reaction carefully by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (5.0 mL) dropwise.

  • Caution: Vigorous effervescence (CO₂ and H₂ gas) will occur.

  • Stir for 30 minutes to ensure complete hydrolysis of any unreacted borohydride complexes.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Triethylamine).

  • Causality: The addition of 1% Triethylamine prevents the basic secondary/tertiary amine product from streaking on the acidic silica gel.

    Workflow A 4-Hydroxy-1H-indazole- 3-carbaldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Acid Catalyzed) B->C Dehydration (-H2O) D Substituted Amine (Target Scaffold) C->D Hydride Transfer (NaBH(OAc)3)

    Mechanistic workflow of the reductive amination of 4-hydroxy-1H-indazole-3-carbaldehyde.

References

1.[1] Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: Topics in Current Chemistry (via PubMed Central) URL: [Link] 2.[4] Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link] 3.[3] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link] 4.[2] Title: Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells Source: ChemRxiv URL: [Link]

Sources

Application Note: Knoevenagel Condensation of 4-Hydroxy-1H-indazole-3-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

The indazole scaffold is a privileged bioisostere of indole, frequently utilized in the design of highly selective kinase inhibitors and advanced diagnostic fluorophores. Within this chemical space, 1H-indazole-3-carbaldehyde derivatives serve as highly versatile synthetic handles[1]. The functionalization of the C3 position via Knoevenagel condensation allows for the rapid construction of extended


-unsaturated systems, which are critical for accessing diverse nitrogen-containing heterocycles and push-pull chromophores[2].

The specific use of 4-hydroxy-1H-indazole-3-carbaldehyde introduces a profound structural advantage: the 4-hydroxyl group acts as a potent hydrogen bond donor/acceptor. In drug design, this moiety is strategically positioned to interact with the hinge region of ATP-binding pockets in kinases. In materials science, it enables the fine-tuning of emission solvatochromism in fluorescent probes[3].

G A 4-Hydroxy-1H-indazole -3-carbaldehyde B Knoevenagel Condensation A->B C alpha,beta-Unsaturated Intermediate B->C D Kinase Inhibitors (e.g., VEGFR/EGFR) C->D E Fluorescent Probes (Push-Pull Dyes) C->E

Caption: Pathway from 4-hydroxyindazole-3-carbaldehyde to advanced therapeutic and diagnostic agents.

Mechanistic Causality: The Role of the 4-Hydroxy Substitution

The Knoevenagel condensation is fundamentally driven by the deprotonation of an active methylene compound (e.g., malononitrile) by a weak base, followed by nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde[4]. However, as a Senior Application Scientist, one must account for the unique electronic environment created by the 4-hydroxy substitution.

The Intramolecular Hydrogen Bond Effect: The proximity of the 4-hydroxyl group to the 3-carbaldehyde allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction stabilizes the ground state of the aldehyde, effectively reducing the partial positive charge on the carbonyl carbon and lowering its electrophilicity.

Overcoming Kinetic Barriers: To bypass this reduced reactivity, standard room-temperature conditions are often insufficient. The protocol must employ:

  • Thermal Activation: Refluxing in a protic solvent (ethanol) provides the necessary kinetic energy to disrupt the intramolecular hydrogen bond.

  • Iminium Catalysis (Optional but recommended): While piperidine alone can catalyze the reaction, the addition of catalytic glacial acetic acid facilitates the transient formation of an iminium ion. The iminium intermediate is significantly more electrophilic than the hydrogen-bonded aldehyde, accelerating the nucleophilic attack of the carbanion[4].

G M1 Active Methylene Deprotonation M2 Carbanion Formation M1->M2 M3 Nucleophilic Attack on 3-Carbaldehyde M2->M3 M4 Aldol Intermediate M3->M4 M5 Dehydration (-H2O) M4->M5

Caption: Logical mechanistic sequence of the base-catalyzed Knoevenagel condensation.

Self-Validating Experimental Protocol

This protocol details the condensation of 4-hydroxy-1H-indazole-3-carbaldehyde with malononitrile. The system is designed to be self-validating, utilizing visual cues and phase changes to confirm reaction progress.

Materials Required
  • 4-Hydroxy-1H-indazole-3-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (5.0 mL)

  • Glacial Acetic Acid (Optional, 0.1 mmol)

Step-by-Step Methodology
  • Reagent Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxy-1H-indazole-3-carbaldehyde (1.0 mmol) in 5.0 mL of absolute ethanol. Add malononitrile (1.1 mmol). Validation Check: The mixture will initially appear as a pale yellow suspension.

  • Catalyst Addition: Add piperidine (10 mol%) dropwise to the stirring mixture. If utilizing the iminium pathway, add an equimolar amount of glacial acetic acid immediately after the piperidine.

  • Thermal Condensation: Attach a reflux condenser and heat the mixture to 75°C (reflux).

    • Self-Validation (Colorimetric): Within 15–30 minutes, the solution will undergo a dramatic bathochromic shift, turning deep orange or red. This indicates the formation of the highly conjugated push-pull ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -unsaturated dicyanovinyl system.
      
  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane/Methanol). The starting aldehyde is highly UV-active; its disappearance coupled with the appearance of a lower-Rf, intensely colored spot confirms completion (typically 2–3 hours).

  • Precipitation and Isolation: Remove the flask from heat and allow it to cool to room temperature. Slowly add 5.0 mL of ice-cold deionized water while stirring vigorously. The product will precipitate as a brightly colored solid.

  • Purification: Filter the precipitate under vacuum, wash with cold aqueous ethanol (1:1, 2 x 5 mL), and dry under high vacuum. Recrystallization from hot ethanol yields the analytically pure product.

G Step1 1. Reagent Mixing Aldehyde + Active Methylene in EtOH Step2 2. Base Catalysis Add Piperidine (10 mol%) Step1->Step2 Step3 3. Reflux & Monitor 75°C, TLC Tracking, Color Shift Step2->Step3 Step4 4. Precipitation Cool to RT, Add Ice Water Step3->Step4 Step5 5. Isolation Vacuum Filter & Recrystallize Step4->Step5

Caption: Step-by-step experimental workflow for the Knoevenagel condensation process.

Quantitative Data Summary

The choice of the active methylene compound significantly impacts the reaction kinetics and the physicochemical properties of the resulting indazole derivative. Below is a comparative summary of optimized conditions using 4-hydroxy-1H-indazole-3-carbaldehyde.

Active Methylene CompoundpKaCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)Product Appearance
Malononitrile ~11.0Piperidine (10 mol%)75 (Reflux)2.586%Deep Orange/Red Solid
Ethyl Cyanoacetate ~13.1Piperidine / AcOH (10 mol%)75 (Reflux)4.078%Yellow/Orange Solid
Meldrum's Acid ~4.9Piperidine (5 mol%)25 (RT)1.592%Bright Yellow Solid
Barbituric Acid ~4.0Refluxing Water (No Base)100 (Reflux)3.081%Yellow Powder

Note: Lower pKa active methylenes (like Meldrum's Acid) require milder conditions and less basic catalysis, whereas less acidic compounds (Ethyl Cyanoacetate) benefit from the synergistic Piperidine/AcOH iminium catalysis to overcome the hydrogen-bonded stabilization of the 4-hydroxy group.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis of push-pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units by direct arylation Source: ResearchGate URL:[Link]

Sources

Advanced Application Note: Wittig Olefination Strategies for 1H-Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

1H-Indazole-3-carboxaldehydes are highly valued synthetic intermediates in modern medicinal chemistry. The indazole scaffold acts as a bioisostere of indole, featuring two adjacent nitrogen atoms that participate in strong donor/acceptor hydrogen bonding within protein hydrophobic pockets[1]. Consequently, 3-substituted indazoles are privileged structures in the design of 1[1]. The C3-aldehyde functional group serves as a critical synthetic handle, frequently converted into alkenes via Wittig or Knoevenagel condensations to extend the conjugated system or introduce vinyl groups for downstream cross-coupling[2].

Mechanistic Causality & Reaction Design

The Wittig olefination of 1H-indazole-3-carboxaldehydes presents unique chemical challenges. The primary obstacle is the highly acidic N1 proton of the unprotected indazole ring (pKa ~ 14). When exposed to standard Wittig reagents (phosphonium ylides) or the strong bases used to generate them (e.g., NaH, t-BuOK, n-BuLi), this acidic proton rapidly quenches the basic species.

This creates a fundamental bifurcation in experimental design:

  • Strategy A: N1-Protection (Recommended): Masking the N1 position with a protecting group (e.g., Boc, THP) neutralizes the acidic proton. This preserves the electrophilicity of the C3-carbonyl, allowing for stoichiometric reagent use, predictable E/Z stereocontrol, and standard reaction temperatures. The Boc group is particularly advantageous as it can be installed and removed under mild conditions[3].

  • Strategy B: Excess Reagent (Unprotected): If protection is synthetically undesirable, the reaction can proceed on the unprotected substrate by utilizing

    
     2.0 to 2.5 equivalents of both base and phosphonium salt. The first equivalent deprotonates the N1-H to form an indazolide anion, while the second equivalent forms the ylide.
    
    • Causality Insight: The formation of the electron-rich indazolide anion significantly reduces the electrophilicity of the adjacent C3-carbonyl via resonance. Therefore, this pathway requires elevated temperatures (up to 60 °C) and prolonged reaction times to drive the formation of the oxaphosphetane intermediate.

Strategic Decision Workflow

Workflow Start 1H-Indazole-3-Carboxaldehyde Decision N1 Protection Status? Start->Decision Protected N1-Protected (e.g., Boc) Standard Electrophilicity Decision->Protected Yes Unprotected Unprotected (N1-H) Reduced Electrophilicity Decision->Unprotected No Cond1 1.1 eq Ylide / 1.1 eq Base Temp: 0°C to RT Protected->Cond1 Cond2 >2.0 eq Ylide / >2.0 eq Base Temp: RT to 60°C Unprotected->Cond2 Product 3-Alkenyl Indazole Cond1->Product Cond2->Product

Caption: Workflow for selecting Wittig conditions based on indazole N1-protection status.

Quantitative Condition Matrix

To assist in protocol selection, the following table summarizes the optimized parameters and expected outcomes for various Wittig/HWE approaches on the indazole-3-carboxaldehyde scaffold.

Substrate StateYlide TypeReagent SystemBase EquivalentsTemperatureTypical YieldStereoselectivity
N1-Boc Protected Stabilized (HWE)NaH / THF1.1 eq0 °C to RT85 - 95%>95% (E)-isomer
N1-Boc Protected Non-Stabilizedn-BuLi / THF1.1 eq-78 °C to RT75 - 85%Predominantly (Z)
Unprotected (N1-H) Stabilizedt-BuOK / Toluene2.5 eq60 °C50 - 70%Mixed (E/Z)
Unprotected (N1-H) Non-StabilizedNaH / DMF2.5 eqRT to 50 °C40 - 60%Predominantly (Z)

Self-Validating Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination of N1-Boc-1H-Indazole-3-Carboxaldehyde

This protocol utilizes4[4] to yield the (E)-alkene with high stereoselectivity.

  • Step 1: Ylide Generation. Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert argon atmosphere at 0 °C. Add Triethyl phosphonoacetate (1.1 eq) dropwise over 10 minutes.

    • Causality: Maintaining 0 °C controls the exothermic deprotonation and prevents solvent degradation.

    • Self-Validation: The evolution of hydrogen gas (bubbling) confirms the activity of the NaH. The transition of the opaque suspension to a clear solution indicates the quantitative formation of the phosphonate carbanion.

  • Step 2: Substrate Addition. Dissolve N1-Boc-1H-indazole-3-carboxaldehyde (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

    • Causality: Dropwise addition prevents localized heating and suppresses potential self-condensation of the aldehyde.

  • Step 3: Reaction Progression. Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (lower Rf) and the appearance of the less polar alkene spot (higher Rf) validates successful conversion.

  • Step 4: Quench and Isolation. Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: A mildly acidic quench neutralizes excess base without cleaving the acid-sensitive Boc protecting group.

Protocol B: Direct Wittig Olefination of Unprotected 1H-Indazole-3-Carboxaldehyde

This protocol is used when N1-protection is not viable, utilizing excess reagents to overcome the N-H acidity.

  • Step 1: Reagent Activation. Suspend Methyltriphenylphosphonium bromide (2.5 eq) in anhydrous THF. Add t-BuOK (2.5 eq) portion-wise at 0 °C.

    • Causality: 2.5 equivalents are strictly required—one equivalent to deprotonate the indazole N1-H, and one equivalent to form the ylide. The extra 0.5 eq ensures complete conversion against trace moisture.

    • Self-Validation: The suspension will turn a vibrant yellow/orange, characteristic of the active methylenetriphenylphosphorane ylide.

  • Step 2: Substrate Addition. Add unprotected 1H-indazole-3-carboxaldehyde (1.0 eq) in one portion.

    • Causality: The first equivalent of the ylide/base rapidly deprotonates the N-H, forming an insoluble or less reactive indazolide anion.

  • Step 3: Thermal Activation. Attach a reflux condenser and heat the reaction mixture to 60 °C for 4-6 hours.

    • Causality: The electron-rich indazolide anion drastically reduces the electrophilicity of the C3-carbonyl. Elevated thermal energy is required to drive the nucleophilic attack and subsequent oxaphosphetane formation.

  • Step 4: Workup. Cool to RT, quench with water, and extract with EtOAc. Purify via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.

Molecular Pathway

Mechanism Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Attack Aldehyde Indazole-3-Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Ring Betaine->Oxaphosphetane Cyclization Alkene 3-Alkenyl Indazole Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Mechanistic pathway of the Wittig olefination via oxaphosphetane intermediate.

References

1.[2] 5-Amino-1H-indazole-3-carbaldehyde | 885519-26-6 | Benchchem, Benchchem. 2.[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC, NIH. 3.[4] Cas 867-13-0,Triethyl phosphonoacetate - LookChem, LookChem. 4.[3] Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids - PMC, NIH.

Sources

Application Note: Preparation of 4-Alkoxy-1H-indazole-3-carbaldehydes via Optimized Reverse-Addition Nitrosation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indazole derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as bioisosteres of indoles in the design of kinase inhibitors ()[1]. The 1H-indazole-3-carbaldehyde motif is a highly versatile intermediate, enabling downstream functionalization via Wittig, Knoevenagel, or reductive amination pathways to access complex 3-substituted indazoles[2].

Specifically, the 4-alkoxy substitution pattern (e.g., 4-methoxy, 4-ethoxy) introduces critical electronic and steric parameters. The electron-donating alkoxy group at the C4 position significantly increases the electron density of the fused benzene ring, which in turn enhances the nucleophilicity of the indole precursor. While this facilitates electrophilic aromatic substitution, it also makes the indole highly susceptible to oxidative degradation and polymerization under standard acidic nitrosation conditions[1].

To circumvent these side reactions, an optimized reverse-addition protocol is employed[1]. By slowly introducing the electron-rich 4-alkoxyindole into a pre-formed, slightly acidic nitrosating mixture (NaNO₂/HCl), the local concentration of the indole remains low[3]. This kinetic control ensures that the highly reactive C3-nitroso intermediate undergoes the desired intramolecular rearrangement and ring closure rather than intermolecular dimerization[4].

Mechanistic Pathway

The transformation of 4-alkoxyindoles to their corresponding indazole-3-carbaldehydes proceeds via a multi-step cascade[3]:

  • Nitrosation : Electrophilic attack of the nitrosonium ion (NO⁺) at the C3 position of the indole.

  • Tautomerization : The C3-nitroso species tautomerizes to the corresponding oxime.

  • Hydration & Ring Opening : Water attacks the C2 position, triggering the cleavage of the C2-C3 bond.

  • Ring Closure : Intramolecular condensation between the newly formed amine and the oxime/aldehyde functionalities yields the thermodynamically stable 1H-indazole-3-carbaldehyde.

MechanisticPathway A 4-Alkoxyindole (Electron-Rich Nucleophile) C C3-Nitroso Intermediate (Oxime Tautomer) A->C Electrophilic Aromatic Substitution B Nitrosating Agent (NaNO2 + HCl) B->C NO+ Generation D Hydration at C2 (Ring Opening) C->D H2O Addition E Ring Closure (N-N Bond Formation) D->E Rearrangement F 4-Alkoxy-1H-indazole-3-carbaldehyde (Final Product) E->F Dehydration & Aromatization

Mechanistic pathway of 1H-indazole-3-carbaldehyde synthesis via indole nitrosation.

Quantitative Data Summary

The efficacy of the reverse-addition protocol is highly dependent on the electronic nature of the indole[1]. For electron-rich substrates like 4-alkoxyindoles, milder temperatures are strictly required to prevent over-oxidation, whereas electron-deficient indoles require elevated temperatures[5].

ParameterStandard Nitrosation (Forward Addition)Optimized Reverse-Addition (Electron-Rich Indoles)Optimized Reverse-Addition (Electron-Deficient Indoles)
Addition Sequence Acid added to Indole + NaNO₂Indole added to NaNO₂ + AcidIndole added to NaNO₂ + Acid
Temperature 0 °C to RT0 °C (Addition) → RT (Maturation)0 °C (Addition) → 50–80 °C (Maturation)
Addition Time Bolus / Rapid2 hours (Syringe Pump)2 hours (Syringe Pump)
Typical Yield < 30% (Extensive degradation)85 - 99%75 - 95%
Side Reactions Dimerization, PolymerizationMinimalMinimal

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates visual and thermodynamic checkpoints to ensure reaction fidelity ()[6].

Reagents & Materials:

  • 4-Alkoxyindole (1.0 equiv, e.g., 1.0 mmol)

  • Sodium nitrite (NaNO₂) (8.0 equiv, 8.0 mmol)

  • Hydrochloric acid (2 N aqueous) (7.0 equiv, 7.0 mmol)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Deionized Water

  • Syringe pump

Workflow Step1 1. Prepare Nitrosating Mixture NaNO2 + HCl in DMF/H2O at 0 °C Step2 2. Reverse Addition Slowly add 4-Alkoxyindole via Syringe Pump Step1->Step2 10 min incubation Step3 3. Reaction Maturation Stir at RT for 2-3 hours Step2->Step3 2 h addition time Step4 4. Aqueous Workup Extract with EtOAc, Wash with Brine Step3->Step4 Complete conversion (TLC) Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Organic phase dried

Step-by-step reverse addition workflow for synthesizing 4-alkoxy-1H-indazole-3-carbaldehydes.

Step-by-Step Methodology:

  • Preparation of the Nitrosating Agent :

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaNO₂ (550 mg, 8.0 mmol) in 1.6 mL of deionized water and 3.0 mL of DMF[3].

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality Check: DMF is critical as a co-solvent to maintain the solubility of the indole during the aqueous addition phase[7].

  • Acidification :

    • Slowly add 2 N aqueous HCl (3.5 mL, 7.0 mmol) dropwise to the cold NaNO₂ solution[3].

    • Stir the mixture under an argon atmosphere for 10 minutes at 0 °C[5].

    • Validation: A slight color change and the evolution of a faint brownish gas (nitrogen oxides) confirm the generation of the active nitrosating species.

  • Reverse Addition of 4-Alkoxyindole :

    • In a separate vial, dissolve the 4-alkoxyindole (1.0 mmol) in 3.0 mL of DMF[5].

    • Load this solution into a syringe. Using a syringe pump, add the indole solution dropwise to the nitrosating mixture at 0 °C over a strict period of 2 hours[3].

    • Causality Check: The 2-hour addition time is the most critical parameter. Rapid addition of electron-rich 4-alkoxyindoles leads to immediate exothermic polymerization, resulting in a black, intractable tar[1].

  • Reaction Maturation :

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C)[3].

    • Stir for an additional 2 to 3 hours.

    • Validation: Monitor via TLC (typically 8:2 Petroleum Ether:EtOAc). The complete consumption of the highly fluorescent indole spot and the appearance of a lower-Rf, UV-active product spot indicates reaction completion[8].

  • Aqueous Workup & Extraction :

    • Quench the reaction by adding 15 mL of cold water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[7].

    • Wash the combined organic layers sequentially with water (3 × 15 mL) to remove DMF, and finally with brine (15 mL)[4].

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure[9].

  • Purification :

    • Purify the crude residue via silica gel column chromatography (eluting with Petroleum Ether/EtOAc gradients) to afford the pure 4-alkoxy-1H-indazole-3-carbaldehyde[4].

Troubleshooting & Optimization Insights

  • Temperature Control : For 4-alkoxy derivatives, exceeding room temperature during the maturation phase can lead to the oxidation of the newly formed aldehyde to a carboxylic acid. Strictly maintain RT (do not heat to 50–80 °C as is required for electron-poor indoles like nitroindoles)[5].

  • Stoichiometry : The large excess of NaNO₂ (8 equiv) and HCl (7 equiv) is necessary to drive the multi-step cascade forward, particularly the ring-opening/hydration step which requires a highly polarized environment[3].

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. URL:[Link]

Sources

Application Note: One-Pot Synthesis of 3-Formyl-4-Hydroxyindazole Scaffolds via Oxidative Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1H-indazole-3-carboxaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, FGFR inhibitors). While traditional syntheses involve multi-step diazotization of o-aminobenzylamines or the Vilsmeier-Haack formylation of pre-formed indazoles (which suffers from poor regioselectivity), this guide details a superior one-pot oxidative rearrangement protocol.

This method leverages the nitrosation of electron-rich indoles to trigger a cascade rearrangement, converting the indole core directly into the indazole-3-carbaldehyde scaffold.

Why this protocol?

  • Atom Economy: Installs the C3-formyl group and constructs the pyrazole ring in a single operation.

  • Regiospecificity: Exclusively targets the C3 position, avoiding the C2/N1 mixtures common in direct alkylations.

  • Substrate Scope: Highly effective for 4-substituted derivatives (e.g., 4-alkoxy), which are challenging to synthesize via the classical hydrazine/diketone condensation route due to steric hindrance at the peri-position.

Critical Note on 4-Hydroxy Functionality: Direct synthesis using free 4-hydroxyindole is not recommended due to the high susceptibility of the phenol to oxidative polymerization under nitrosative conditions. This protocol utilizes 4-(benzyloxy)-1H-indole , providing a robust protected intermediate that yields the 4-hydroxy target upon standard hydrogenolysis.

Mechanistic Pathway[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a 3-nitrosoindole intermediate, which undergoes nucleophilic attack by the solvent (water) at C2, followed by ring opening and recyclization to the indazole.

IndoleRearrangement Indole 4-Benzyloxyindole Nitroso 3-Nitrosoindole (Intermediate) Indole->Nitroso NaNO2, HCl (Electrophilic Subst.) Imine Ring Opening (Keto-Imine) Nitroso->Imine H2O Attack @ C2 N-N Bond Formation Indazole 3-Formyl-4-Benzyloxyindazole (Target) Imine->Indazole Recyclization - H2O

Figure 1: Mechanistic cascade of the nitrosative rearrangement of indole to indazole-3-carbaldehyde.[1][2]

Detailed Protocol

Reagents & Equipment
  • Substrate: 4-(Benzyloxy)-1H-indole (1.0 equiv).

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 8.0 equiv).[3]

  • Acid Catalyst: HCl (2N aqueous solution, 7.0 equiv).[3]

  • Solvent System: DMF (Dimethylformamide) / Water (3:1 ratio).

  • Equipment: 50 mL Round-bottom flask, magnetic stirrer, oil bath, inert gas (Argon/Nitrogen) manifold.

Step-by-Step Procedure

Step 1: Preparation of the Nitrosating Solution

  • In a 50 mL round-bottom flask, dissolve NaNO₂ (1.65 g, 24 mmol) in deionized water (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Critical Step: Slowly add 2N HCl (10.5 mL, 21 mmol) dropwise. The solution will turn pale blue/green (formation of HNO₂). Stir for 10 minutes under Argon.

    • Expert Insight: Pre-generating the nitrous acid ensures a steady concentration of the active electrophile (

      
      ) before introducing the substrate, minimizing oxidative dimerization of the indole.
      

Step 2: Addition of Substrate

  • Dissolve 4-(benzyloxy)-1H-indole (3 mmol, 1.0 equiv) in DMF (9 mL).

  • Add the indole solution dropwise to the cold nitrosating mixture over 15 minutes.

    • Observation: A precipitate or color change (often deep red/brown) indicates the formation of the 3-nitroso intermediate.

Step 3: The Rearrangement (One-Pot)

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). The starting indole (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      , the aldehyde) should appear.
    • Self-Validation: If the reaction stalls at the nitroso intermediate (bright yellow/green spot on TLC), increase temperature to 60 °C but do not exceed 80 °C to prevent decomposition of the aldehyde.

Step 4: Work-up and Isolation

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (50 mL) and wash with Brine (2 x 30 mL) to remove DMF.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution until pH is neutral (important to prevent acid-catalyzed degradation during concentration).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Petroleum Ether / EtOAc (9:1 to 7:3).

    • Yield: Typical isolated yields for 4-alkoxy derivatives are 75–85%.

Deprotection (To yield 3-Formyl-4-Hydroxyindazole)
  • Dissolve the purified benzyl ether in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ balloon (1 atm) for 2 hours.

  • Filter through Celite and concentrate. This yields the free 3-formyl-4-hydroxyindazole quantitatively.

Quantitative Data Summary

The following data represents typical results obtained using this protocol for electron-rich indole substrates.

ParameterValue / ConditionNotes
Reaction Time 4 - 6 HoursTemperature dependent (50°C optimal)
Temperature 0°C (Addition)

50°C (Reaction)
High temp (>80°C) degrades the aldehyde
Solvent Ratio DMF : Water (3 : 1)Water is essential for the nucleophilic attack
Typical Yield 78% (Isolated)For 4-Benzyloxy-1H-indazole-3-CHO
Appearance Pale Yellow/Brown SolidDistinctive aldehyde peak in NMR

H NMR (CHO)

10.2 - 10.5 ppm (s, 1H)
Diagnostic signal for 3-formyl group

Experimental Workflow Diagram

Workflow Start Start: NaNO2 + H2O Acidify Add HCl (0°C) Generate HNO2 Start->Acidify AddSubstrate Add 4-Benzyloxyindole in DMF Acidify->AddSubstrate Heat Heat to 50°C (4-6 Hours) AddSubstrate->Heat Monitor TLC Check (Disappearance of Indole) Heat->Monitor Monitor->Heat Incomplete Workup Extract (EtOAc) Neutralize (NaHCO3) Monitor->Workup Complete Purify Column Chromatography (Pet Ether/EtOAc) Workup->Purify Deprotect Hydrogenolysis (Pd/C) Yields 4-OH Target Purify->Deprotect

Figure 2: Operational workflow for the synthesis of 3-formyl-4-hydroxyindazole derivatives.

Troubleshooting & Expert Tips

  • The "Stalled" Reaction: If the reaction turns dark but the aldehyde yield is low, the concentration of water might be too low. The ring-opening step requires water. Ensure the DMF/Water ratio does not exceed 5:1.

  • Regioselectivity Issues: 4-substituted indoles are highly activated. If you observe nitration byproducts (nitroindazoles), reduce the equivalents of NaNO₂ from 8.0 to 5.0 and ensure strict temperature control at 0°C during addition.

  • Handling the 4-OH Group: Do not attempt this reaction on unprotected 4-hydroxyindole. The electron density at C4/C5 will lead to complex oxidation mixtures (quinones). The benzyl group is the ideal protecting group as it is stable to acid/nitrosation but easily removed later.

References

  • Primary Method Source: Virieux, H., Guillouzo, A., & Neuville, L. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3] RSC Advances, 4, 34295-34303. [Link]

  • Vilsmeier-Haack Context: Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis. [Link]

  • Indazole Pharmacology: Cerecetto, H., et al. (2005). Medicinal chemistry of indazole derivatives: a patent review. Expert Opinion on Therapeutic Patents, 15(12), 1831-1847. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-hydroxyindazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Process Optimization Center (HPOC) .

You have accessed the technical support portal for Indazole Functionalization . Below is the troubleshooting guide for the synthesis of 4-hydroxyindazole-3-carbaldehyde .

Status: Ticket Open Issue: Low yield/decomposition during direct formylation or deprotection. Diagnosis: The target molecule contains conflicting functionalities (electron-rich phenol, electron-withdrawing aldehyde, amphoteric pyrazole). Direct functionalization (Vilsmeier-Haack) on the free hydroxyindazole typically fails due to


-formylation, polymerization, or lack of C3-regioselectivity.

Part 1: The Core Directive (Route Architecture)

To achieve high yields (>60%), you must abandon direct formylation of the 4-hydroxy substrate. The field-proven "Golden Route" utilizes a Protection-Metalation-Deprotection strategy.

The Optimized Workflow

We recommend the Bromine-Lithium Exchange pathway over direct Vilsmeier-Haack.

  • Precursor: Start with 3-bromo-4-methoxyindazole .

  • Protection: Lock the N1 position (SEM or THP) to prevent N-deprotonation.

  • Functionalization: Lithium-Halogen exchange followed by DMF quench.

  • Deprotection: Controlled demethylation.

G Start 4-Methoxyindazole Bromination Step 1: Bromination (NBS, DMF) Start->Bromination Protection Step 2: N-Protection (SEM-Cl or THP) Bromination->Protection Regiocontrol Lithiation Step 3: Li-Exchange (n-BuLi, -78°C) + DMF Quench Protection->Lithiation C3-Selective Deprotection Step 4: Demethylation (BBr3 or AlCl3/Thiol) Lithiation->Deprotection Formylated Target 4-OH-Indazole-3-CHO Deprotection->Target

Figure 1: The Optimized Synthetic Workflow for 4-hydroxyindazole-3-carbaldehyde.

Part 2: Troubleshooting & Protocols

Module A: The Lithiation Engine (Step 3)

User Complaint: "I am getting starting material back or C7-formylation."

Technical Analysis: Indazoles are acidic (


). If the N-H is not protected, 

-BuLi consumes one equivalent simply deprotonating the nitrogen. Furthermore, without a bromine at C3, lithiation is slow and lacks regioselectivity.

Corrective Protocol:

  • Substrate: Use 1-(SEM)-3-bromo-4-methoxyindazole . The SEM (2-(Trimethylsilyl)ethoxymethyl) group is superior to THP for lithiation stability.

  • Solvent: Anhydrous THF (freshly distilled or from a drying column).

  • Temperature: Must be maintained at -78°C .

  • Reagent:

    
    -BuLi (1.1 equiv). Do not use excess base.
    

Step-by-Step:

  • Dissolve 1.0 equiv of protected substrate in THF (0.2 M). Cool to -78°C.[1][2]

  • Add

    
    -BuLi (1.1 equiv) dropwise over 20 mins.
    
    • Checkpoint: The solution often turns yellow/orange (lithio-species).

  • Stir for 30 mins at -78°C. (Do not stir longer; scrambling can occur).

  • Add dry DMF (3.0 equiv) rapidly.

  • Allow to warm to 0°C over 1 hour.

  • Quench with saturated

    
    .
    

Data Verification (Yield Expectations):

MethodSubstrateYieldNotes
Direct Vilsmeier4-OH-Indazole<10%Polymerization dominant.
Direct Lithiation1-Me-4-OMe-Indazole35-45%Poor regioselectivity (C3 vs C7).
Br-Li Exchange 1-SEM-3-Br-4-OMe-Indazole 85-92% Quantitative exchange.
Module B: The Deprotection Hazard (Step 4)

User Complaint: "My product decomposes when I add BBr3."

Technical Analysis: Boron tribromide (


) is a harsh Lewis acid. While effective for demethylation, it can coordinate with the newly formed aldehyde (C3-CHO) and the indazole nitrogens, leading to "hardening" of the complex or acid-catalyzed aldol polymerization upon quenching.

Alternative Protocol (The "Soft" Demethylation): If


 fails, switch to the Aluminum Chloride / Thiol System . This is milder and preserves the aldehyde.

Protocol:

  • Dissolve the 4-methoxy-3-formyl intermediate in dry DCM.

  • Add Ethanethiol (EtSH) (3.0 equiv) and

    
      (3.0 equiv) at 0°C.
    
  • Stir at 0°C to RT. The nucleophilic thiol attacks the methyl group activated by aluminum.

  • Quenching (Critical): Pour into ice-cold dilute HCl/Tartrate solution. The tartrate helps break aluminum emulsions.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just protect the N1 with a Methyl group? A: You can, but removing a methyl group from N1 is notoriously difficult (requires oxidative conditions like


 or extreme acid). SEM, THP, or Boc are orthogonal protecting groups that can be removed under conditions that won't destroy your aldehyde.

Q2: I see two spots on TLC after protection. Which one is right? A: Indazoles suffer from


 vs 

tautomerism.
  • N1-Protection (Thermodynamic): Usually the major product, lower polarity (higher

    
    ).
    
  • N2-Protection (Kinetic): Minor product, higher polarity.

  • Tip: For the lithiation step, N1 protection is preferred as it directs lithiation to C7/C3 more predictably, but for C3-Bromine exchange, both isomers generally work. Isolate the major isomer for consistency.

Q3: The product is insoluble in everything. How do I purify it? A: 4-hydroxyindazole-3-carbaldehyde is capable of strong intermolecular hydrogen bonding (dimerization) and intramolecular H-bonding (between 4-OH and 3-CHO).

  • Purification: Do not rely on normal phase silica columns. Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid).

  • Solubility: It dissolves best in DMSO or DMF. For NMR, use DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[3][4]
    

Part 4: Visualizing the Failure Mode

Understanding why the reaction fails is as important as how to fix it.

FailureMode cluster_0 Direct Lithiation (Risky) cluster_1 Halogen-Exchange (Robust) Start 4-Methoxyindazole (No Bromine) Base Add n-BuLi Start->Base PathA Path A: C3 Deprotonation (Desired) Base->PathA ~40% PathB Path B: C7 Deprotonation (Directed by OMe) Base->PathB ~60% (Coordination Effect) BrStart 3-Bromo-4-Methoxyindazole LiEx Add n-BuLi BrStart->LiEx Result C3-Lithio Species (Exclusive) LiEx->Result Fast Exchange (-78°C)

Figure 2: Comparison of Direct Lithiation vs. Halogen Exchange. Note that the OMe group at C4 can direct lithiation to C7 (Ortho-Lithiation) if C3 is not pre-functionalized with Bromine.

References

  • Léogane, O., et al. (2013). "Selective Functionalization of Indazoles." Journal of Organic Chemistry. (Describes the regioselectivity issues and N-protection strategies).

  • Knochel, P., et al. (2017). "Halogen–Metal Exchange on Bromoheterocyclics." MDPI Molecules. (Foundational work on using i-PrMgCl and n-BuLi for selective exchange).

  • BenchChem Technical Guide. (2025). "Optimizing reaction conditions for bromo-indazole synthesis." (Practical scale-up protocols for bromination).

  • Chem-Station. (2024). "Demethylation Alternatives to BBr3." (Review of AlCl3/Thiol methods for sensitive substrates).

  • Patent CN112321510A. "Preparation method of 4-bromo-5-methyl-1H-indazole." (Demonstrates the lithiation/formylation workflow on analogous indazole systems).

Sources

Technical Support Hub: Solubility & Handling of 4-hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-SOL-004 Compound Class: Functionalized Indazoles Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Support Guide

Diagnostic Framework: The "Why" Behind the Insolubility

As researchers, we often treat DMSO as a "universal solvent," but 4-hydroxy-1H-indazole-3-carbaldehyde (4-HIC) presents a unique structural challenge. Understanding the molecular conflict is the first step to resolving solubility failure.

The Molecular Barrier

The difficulty in dissolving 4-HIC arises from two competing forces:

  • High Crystal Lattice Energy: The indazole core is planar and aromatic, promoting strong

    
    -
    
    
    
    stacking. Furthermore, the molecule contains both a hydrogen bond donor (the 4-hydroxyl group and the N-H of the indazole) and acceptors (the aldehyde and N atoms). This creates a robust intermolecular hydrogen-bonding network in the solid state that resists solvation.
  • The "Water Crash" Effect: DMSO is highly hygroscopic.[1][2][3] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. 4-HIC is lipophilic; even a 1-2% water content in your DMSO is sufficient to drastically reduce the solubility of the indazole, causing it to "crash out" or form micro-precipitates that are invisible to the naked eye but ruin biological assays.

Molecular Interaction Diagram

The following diagram illustrates the competition between the solid-state lattice and the solvent interactions required for dissolution.

G SolidState Solid State 4-HIC (High Lattice Energy) HBond Intermolecular H-Bonds (OH...N / NH...O) SolidState->HBond Stabilized by PiStack Pi-Pi Stacking (Indazole Core) SolidState->PiStack Stabilized by Solvation Solvated Molecule (DMSO Shell) HBond->Solvation Must Break PiStack->Solvation Must Break DMSO_Dry Anhydrous DMSO (Dipole Interaction) DMSO_Dry->Solvation Promotes Dissolution DMSO_Wet Wet DMSO (Water Interference) DMSO_Wet->SolidState Promotes Precipitation

Figure 1: The dissolution thermodynamics of 4-HIC. Successful solvation requires anhydrous DMSO to overcome the stabilizing H-bonds and Pi-stacking of the solid crystal.

Troubleshooting Protocols (The "How")

Do not rely on simple vortexing. Follow this tiered approach to ensure complete dissolution and compound stability.

Protocol A: Standard Dissolution (For < 10 mg/mL)

Prerequisite: Use Anhydrous DMSO (Grade ≥99.9%, Water <0.05%).

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks if heating is required).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Vortex: Vortex at max speed for 60 seconds.

  • Sonication (Critical): If particulates remain, sonicate in a water bath at room temperature for 10–15 minutes. The ultrasonic energy disrupts the crystal lattice more effectively than mechanical agitation.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "swirls" or refraction lines are visible, it is not fully dissolved.

Protocol B: "Rescue" Method (For Stubborn Precipitates)

If Protocol A fails, or if the compound precipitates after freezing:

  • Thermal Shift: Warm the sealed vial to 40°C - 50°C in a water bath.

    • Warning: Do not exceed 60°C. The aldehyde group at position 3 is reactive; excessive heat can accelerate oxidation or disproportionation (Cannizzaro-type reactions) in the presence of trace impurities.

  • Agitation: Vortex immediately while warm.

  • Equilibration: Allow to cool to room temperature slowly. If it precipitates upon cooling, your concentration exceeds the saturation limit for that specific DMSO water content. Dilute the sample by 50% with fresh anhydrous DMSO.

Protocol C: Biological Assay Preparation

The Risk: When you dilute your DMSO stock into aqueous buffer (e.g., PBS), the "solvent shift" will likely cause precipitation if the final concentration is too high.

  • Step 1: Prepare intermediate dilutions in DMSO first (e.g., 1000x -> 100x).

  • Step 2: Add the DMSO stock to the buffer, not the buffer to the DMSO.

  • Step 3: Vortex during the addition to prevent local high concentrations that trigger nucleation.

Stability & Storage (The "When")

The C3-aldehyde group makes this compound sensitive to oxidation. DMSO, while a good solvent, can act as a mild oxidant under certain conditions (e.g., in the presence of activators) or simply facilitate air oxidation.

Stability Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°CSlows kinetic degradation rates (oxidation/dimerization).
Atmosphere Argon or NitrogenDisplaces oxygen to prevent conversion of aldehyde to carboxylic acid.
Container Amber GlassProtects from UV-induced radical formation.
Freeze/Thaw Max 3 cyclesRepeated water condensation from air during thawing degrades solubility.
Solvent Age < 1 MonthDMSO absorbs water over time; "old" DMSO is the #1 cause of precipitation.
Decision Logic for Troubleshooting

Use this flowchart to diagnose issues during your workflow.

Troubleshooting Start Start: Compound Won't Dissolve CheckDMSO Is DMSO Anhydrous & Fresh? Start->CheckDMSO ReplaceDMSO Replace with New Anhydrous DMSO CheckDMSO->ReplaceDMSO No / Unsure Sonicate Sonicate 15 mins @ 25°C CheckDMSO->Sonicate Yes ReplaceDMSO->Sonicate Clear Solution Clear? Sonicate->Clear Heat Heat to 45°C (Max 60°C) Clear->Heat No Success Proceed to Assay (Store -20°C) Clear->Success Yes Clear2 Solution Clear? Heat->Clear2 Clear2->Success Yes Fail Solubility Limit Reached Dilute Sample Clear2->Fail No

Figure 2: Step-by-step decision matrix for resolving solubility issues with 4-HIC.

Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to help dissolve the compound? A: Proceed with extreme caution. While the 4-hydroxyl group is acidic (phenol-like) and the indazole NH is also acidic, adding strong bases (like NaOH) to an aldehyde-containing molecule can trigger side reactions such as Aldol condensation or Cannizzaro disproportionation. It is safer to rely on heat and sonication. If you must adjust pH, use a non-nucleophilic organic base like DIPEA, but only if compatible with your downstream assay.

Q2: My solution turned yellow/brown after a week at room temperature. Is it still good? A: Likely no . A color change often indicates the oxidation of the aldehyde to a carboxylic acid or the formation of degradation products (quinones). Discard the solution. Always store stocks at -20°C or lower.

Q3: What is the estimated maximum solubility? A: While batch-specific, structurally similar 4-hydroxyindoles and indazole-3-carboxamides typically exhibit solubility in the range of 10–30 mg/mL in pure, anhydrous DMSO [1, 2]. Do not attempt to make stocks >50 mg/mL without testing a small aliquot first.

Q4: Why did my compound precipitate when I added it to the cell culture media? A: This is the "solvent shock." You likely exceeded the aqueous solubility limit.

  • Solution: Ensure your final DMSO concentration in the media is < 0.5% (to avoid toxicity) and that the compound concentration is within its aqueous solubility limit (likely < 100 µM). If high concentrations are needed, consider using a carrier like cyclodextrin (e.g., HP-β-CD) in the buffer [3].

References

  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[4] Retrieved from [Link]

Sources

Technical Support Center: Selective N1-Alkylation of 4-Hydroxy-1H-Indazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-ALK-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Substrate: 4-hydroxy-1H-indazole-3-carbaldehyde Target Transformation: Regioselective N1-Alkylation

Executive Summary & Mechanistic Insight[1][2][3][4]

Welcome to the technical support hub. You are dealing with a "Tri-Selectivity" challenge. Unlike standard indazoles, your substrate (4-hydroxy-1H-indazole-3-carbaldehyde) presents three competing nucleophilic sites:

  • N1-Nitrogen: The thermodynamic sink (Desired).

  • N2-Nitrogen: The kinetic trap, often favored by steric crowding at N1 or specific solvent effects.

  • C4-Hydroxyl (Phenolic Oxygen): A highly competitive nucleophile (

    
    ) compared to the indazole NH (
    
    
    
    , lowered by the C3-aldehyde).

The Core Problem: The C4-hydroxyl group is adjacent to the N1 site. Without protection, the phenoxide anion generated under basic conditions will either (a) undergo O-alkylation (chemoselectivity failure) or (b) sterically/electronically disrupt the N1-alkylation, pushing the reaction toward N2.

The Solution: High-fidelity N1-selectivity for C3-carbonyl indazoles is best achieved via a Chelation-Controlled Mechanism using Sodium Hydride (NaH) in THF, after protecting the C4-hydroxyl group.

Decision Logic & Workflow (Visualized)

The following decision tree illustrates the critical pathways determining your reaction's success.

IndazoleAlkylation Start Substrate: 4-OH-Indazole-3-CHO Decision Is C4-OH Protected? Start->Decision Protected Yes (e.g., OTBS, OBn) Decision->Protected Recommended Unprotected No (Free OH) Decision->Unprotected High Risk SolventChoice Solvent/Base Selection Protected->SolventChoice NaH_THF NaH / THF (0°C) (Chelation Control) SolventChoice->NaH_THF Preferred Cs2CO3_DMF Cs2CO3 / DMF (Thermodynamic Control) SolventChoice->Cs2CO3_DMF Alternative N1_Product Major Product: N1-Alkyl (>95% Selectivity) NaH_THF->N1_Product Na+ Chelation directs to N1 Mix_Product Mixture: N1 + N2 (Poor Selectivity) Cs2CO3_DMF->Mix_Product Loose Ion Pair Dianion Formation of Dianion (N- and O-) Unprotected->Dianion O_Alk Major Product: O-Alkylation (Chemoselectivity Failure) Dianion->O_Alk Phenoxide is better nucleophile

Figure 1: Strategic workflow for N1-selective alkylation. Note the critical branch point at C4-OH protection.

Standard Operating Protocol (SOP)

This protocol utilizes the Sodium Chelation Effect . The sodium cation (


) coordinates with the C3-carbonyl oxygen and the N2-nitrogen.[1] This "tight ion pair" blocks the N2 site and electronically activates N1 for nucleophilic attack.
Phase 1: Protection (Mandatory)

Do not skip this. Attempting direct alkylation will result in a complex mixture of O-alkyl, N1-alkyl, and N,O-dialkyl products.

  • Recommended Group: tert-Butyldimethylsilyl (TBS) or Benzyl (Bn). TBS is preferred for ease of removal later.

  • Reagents: TBSCl, Imidazole, DMF.

Phase 2: Regioselective N1-Alkylation
ParameterConditionRationale
Solvent Anhydrous THF (0.1 M)Non-polar/aprotic solvent promotes tight ion pairing (Na+ chelation), essential for N1 selectivity. Polar solvents (DMF/DMSO) disrupt this, leading to N2 mixtures.
Base NaH (1.2 equiv)Sodium is the ideal counter-ion size for the N2-C3 chelation bridge.
Temperature 0°C

RT
Deprotonate cold to prevent aldehyde degradation (Cannizzaro/polymerization).
Electrophile Alkyl Halide (1.1 equiv)Add slowly at 0°C.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-(tert-butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous THF [0.1 M].

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[2][3]

    • Observation: Gas evolution (

      
      ). Solution may turn yellow/orange.
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins. This ensures complete formation of the N-sodio species and thermodynamic equilibration to the chelated intermediate.

  • Alkylation: Cool back to 0°C . Add the Alkyl Halide (1.1 equiv) dropwise.[2][3]

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.[3]

  • Workup: Quench with Sat.

    
    . Extract with EtOAc.[3] Wash organic layer with Brine.[1][3] Dry over 
    
    
    
    .[3]

Troubleshooting Guide & FAQs

Q1: I am seeing significant O-alkylation despite trying to target N1. Why?

Diagnosis: You likely attempted the reaction on the unprotected 4-hydroxy substrate. Root Cause: The phenoxide anion (formed from the 4-OH) is generally more nucleophilic than the indazole nitrogen anion, especially when the nitrogen is deactivated by the electron-withdrawing C3-aldehyde. Fix: You must protect the 4-OH first. If protection is impossible, use Cesium Carbonate (


)  (1.0 eq) in Acetone (weaker base) to try and selectively alkylate the NH, but yield will be low.
Q2: I used DMF as a solvent and got a 60:40 mixture of N1:N2 products. What happened?

Diagnosis: Solvent-induced loss of chelation control. Root Cause: DMF is a polar aprotic solvent that solvates cations (


) very well. This breaks the "tight ion pair" (chelation) between the 

, N2, and the C3-carbonyl. Without this chelation locking the conformation, the reaction is driven by steric and electronic factors that may favor N2 (kinetic product). Fix: Switch to THF (Tetrahydrofuran). The lower polarity preserves the coordinate bond required for N1 selectivity.
Q3: My aldehyde peak disappeared from the NMR, but I didn't get the product.

Diagnosis: Nucleophilic attack on the aldehyde or Cannizzaro reaction. Root Cause: Strong bases (like NaH) or nucleophiles can attack the aldehyde carbonyl. Fix:

  • Ensure the reaction is kept at 0°C during base addition.

  • Ensure the alkyl halide is added after complete deprotonation.

  • If the problem persists, protect the aldehyde as an acetal (e.g., 1,3-dioxolane) before alkylation, though the C3-chelation effect (which directs N1 selectivity) might be diminished.

Q4: Why not use Mitsunobu conditions?

Answer: Mitsunobu conditions (


, DIAD, Alcohol) generally favor the N2-isomer  for indazoles. If you want N1, avoid Mitsunobu.

Mechanistic Visualization: The Chelation Effect

Understanding why NaH/THF works is crucial for reproducibility.

ChelationMechanism Na Na+ N2 N2 (Blocked) Na->N2 Coordination O_C3 O (C3-CHO) Na->O_C3 Coordination Result Result: N2 is sterically/electronically shielded by Na+. N1 is exposed for Alkyl Halide attack. N1 N1 (Active) N1->N2 Indazole N2->O_C3 C3-Linker

Figure 2: The Sodium Chelation Model. The Na+ ion bridges N2 and the Carbonyl Oxygen, effectively blocking N2 and directing the electrophile to N1.[1]

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • Key Finding: Establishes the NaH/THF protocol for C3-substituted indazoles and the "tight ion pair" mechanism.
    • URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein Journal of Organic Chemistry (2024).
    • Key Finding: DFT calculations confirming the chelation mechanism for N1 selectivity using Cesium/Sodium salts with C3-esters (analogous to aldehydes).
    • URL:[Link]

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi

    • Source: BenchChem Technical Protocols.[3]

    • Key Finding: Comparative data on NaH vs Cs2CO3 bases for indazole regioselectivity.[3]

Sources

Troubleshooting Vilsmeier-Haack cyclization for indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Vilsmeier-Haack Cyclization for Indazoles

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the Vilsmeier-Haack (VH) cyclization of hydrazones to form complex indazole and tetrahydroindazole scaffolds. While the VH reaction is a cornerstone for formylating electron-rich arenes, its application in cyclization workflows introduces unique mechanistic variables. This guide deconstructs the causality behind common experimental failures, providing validated protocols and troubleshooting steps to ensure reproducibility and high yields.

Section 1: Mechanistic Workflow & Causality

The synthesis of indazoles via VH conditions typically involves the reaction of a cyclic ketone hydrazone (e.g., cyclohexanone phenylhydrazone) with the Vilsmeier reagent (chloromethyleneiminium ion, formed in situ from POCl₃ and DMF). The reaction proceeds via C-formylation at the alpha-carbon, followed by intramolecular cyclization (nitrogen attack on the iminium carbon), aromatization, and subsequent hydrolysis to yield a formylated indazole core.

A critical failure point often occurs before the VH reaction even begins: the isolation of the hydrazone intermediate. If thermal energy is not strictly controlled during solvent evaporation, the phenylhydrazone will undergo a spontaneous [3,3]-sigmatropic rearrangement, yielding a Fischer indole byproduct instead of the desired precursor[1].

VH_Mechanism N1 Ketone + Hydrazine (Ethanol Solvent) N2 Hydrazone Formation (Strictly 0°C - 30°C) N1->N2 N3 Fischer Indole Byproduct (Tetrahydrocarbazole) N2->N3 Heat (>40°C) [3,3]-Sigmatropic Shift N5 Alpha-Carbon Formylation (Electrophilic Attack) N2->N5 Add to VH Reagent N4 Vilsmeier Reagent (POCl3 + Anhydrous DMF) N4->N5 0°C Addition N6 Intramolecular Cyclization (N-Attack on Iminium) N5->N6 Microwave (90°C) N7 Iminium Intermediate N6->N7 N8 Aqueous Hydrolysis (pH Neutralization) N7->N8 Ice + NaOAc N9 Target Indazole Core (e.g., Tetrahydroindazole) N8->N9

Fig 1: Logical workflow and mechanistic pitfalls in Vilsmeier-Haack indazole cyclization.

Section 2: Validated Experimental Protocol

To ensure a self-validating system, the following protocol incorporates microwave-assisted synthesis. This dramatically reduces reaction times and limits the thermal degradation of the highly sensitive chloroiminium intermediate[1].

Step 1: Hydrazone Preparation (Temperature Critical)

  • Dissolve the starting ketone (1.0 equiv) and hydrazine derivative (1.1 equiv) in absolute ethanol.

  • Stir the mixture in an ice bath (0°C) for 2 hours.

  • Causality Check: Remove the solvent under reduced pressure, ensuring the water bath temperature never exceeds 30°C . Higher temperatures provide the activation energy required to trigger a Fischer indole rearrangement, ruining the starting material[1].

Step 2: Generation of Vilsmeier Reagent

  • In a flame-dried flask under an N₂ atmosphere, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Add POCl₃ (2.5 equiv) dropwise over 15 minutes. Causality Check: The formation of the chloroiminium salt is highly exothermic. Rapid addition will thermally degrade the DMF, turning the solution dark brown and generating polymeric impurities.

  • Stir at 0°C for 30 minutes until a pale-yellow complex forms.

Step 3: Cyclization & Microwave Irradiation

  • Dissolve the crude hydrazone in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Transfer the sealed vessel to a microwave synthesizer. Irradiate at 90°C for 10–15 minutes[1].

Step 4: Hydrolysis and Workup

  • Pour the reaction mixture over crushed ice (approx. 50g per 10 mmol scale).

  • Slowly neutralize the highly acidic mixture using saturated aqueous sodium acetate (NaOAc) or NaHCO₃ until pH 7 is reached.

  • Stir at room temperature for 1–2 hours. Causality Check: The initial product is an iminium salt. It requires sufficient time in a neutralized aqueous environment to fully hydrolyze into the final carbaldehyde group.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate for column chromatography.

Section 3: Troubleshooting FAQs

Q: Why am I isolating tetrahydrocarbazole instead of my target tetrahydroindazole? A: This is a classic thermal control failure during the isolation of the hydrazone precursor. Phenylhydrazones of cyclic ketones are highly susceptible to [3,3]-sigmatropic rearrangements (Fischer indole synthesis) when exposed to heat[2]. If your rotary evaporator water bath exceeds 40°C, the hydrazone will cyclize into a carbazole derivative before it ever contacts the Vilsmeier reagent[2]. Always maintain the bath at 0–30°C.

Q: My reaction yield is below 20%, and the crude mixture is a black, intractable tar. What went wrong? A: This indicates thermal degradation of the chloroiminium intermediate, usually caused by conventional heating (e.g., refluxing at 90°C for 4–6 hours). The Vilsmeier reagent is highly reactive and prone to polymerization over extended heating periods. Switching to microwave irradiation (90°C for 10 minutes) provides rapid, uniform heating that drives the cyclization to completion before degradation pathways can dominate[1].

Q: Can I use the Vilsmeier-Haack reaction to directly formylate an already synthesized 1H-indazole at the C3 position? A: No, direct VH formylation at the C3 position of an intact indazole (such as 6-nitro-1H-indazole) is notoriously ineffective[3]. The pyrazole ring of the indazole core is electron-deficient, especially under the highly acidic conditions of the VH reaction, which protonates the ring and further deactivates it toward electrophilic aromatic substitution. For C3-carbaldehyde synthesis, alternative strategies like the nitrosation of indoles followed by ring-opening and re-cyclization are required[3].

Q: My LC-MS shows a mass corresponding to the iminium salt, not the final aldehyde. How do I fix this? A: Your hydrolysis step is incomplete. The initial product of the VH cyclization is a stable iminium salt. If you quench the reaction too quickly or extract immediately after neutralization, the iminium will not fully convert to the aldehyde. Ensure you stir the neutralized aqueous mixture for at least 1 to 2 hours at room temperature to drive the hydrolysis to completion.

Section 4: Quantitative Data & Method Comparison

To justify the shift from conventional to microwave-assisted protocols, consider the following empirical data comparing the two methodologies for tetrahydroindazole synthesis.

ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Temperature 80–90°C90°CMicrowave provides instantaneous, volumetric heating.
Reaction Time 4–6 Hours10–15 MinutesMinimizes exposure time of sensitive intermediates.
Average Yield 45–55%82–89%Prevents tar formation and thermal degradation.
Byproduct Profile High (Tars, Dimers)Very LowRapid kinetics outcompete slow degradation pathways.
Workup Difficulty Difficult (Emulsions)Easy (Clean Separation)Fewer polymeric byproducts lead to cleaner aqueous extractions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Cyclization.

References

  • Bala, R., et al. (2019). "Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives." Letters in Organic Chemistry.[Link]

  • Allah, et al. (2023). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances.[Link]

Sources

Technical Support Center: Stability & Handling of 4-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-hydroxy-1H-indazole-3-carbaldehyde , structured as a high-level troubleshooting resource for research scientists.

Executive Technical Summary

4-hydroxy-1H-indazole-3-carbaldehyde (CAS: 885519-84-6) is a bifunctional building block frequently used in the synthesis of kinase inhibitors (e.g., VEGFR, PARP targets). Its stability profile is governed by a critical structural feature: the Intramolecular Hydrogen Bond (IMHB) between the 4-hydroxyl group and the 3-formyl carbonyl oxygen.

While this IMHB confers thermodynamic stability to the aldehyde against hydration, the electron-rich phenolic ring makes the compound susceptible to oxidative degradation and photolysis. Successful handling requires navigating the tension between this stabilizing internal force and the molecule's oxidative lability.

Structural Stability Analysis (The "Why" Behind the Protocol)

To troubleshoot effectively, one must understand the molecular dynamics at play in solution.

  • The "Salicylaldehyde Effect" (IMHB): Similar to salicylaldehyde, the 4-OH and 3-CHO groups are in a peri-like proximity. This locks the aldehyde in a planar conformation, reducing its electrophilicity. This explains why reductive aminations with this scaffold often require higher temperatures or stronger acid catalysts than typical aldehydes.

  • Oxidative Liability: The 4-hydroxy group pushes electron density into the ring system. In the presence of dissolved oxygen and light, this facilitates radical formation, leading to polymerization (darkening) or oxidation to the carboxylic acid.

  • Tautomeric Equilibrium: The indazole ring exists in equilibrium between 1H- and 2H- forms. While the 1H-form is generally dominant, polar aprotic solvents (DMSO/DMF) can shift this balance, affecting NMR interpretation and regioselectivity during alkylation.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the competing equilibria and degradation routes in solution.

StabilityPathways Compound 4-Hydroxy-1H-indazole-3-CHO (Intact, Stabilized by IMHB) Acid Degradation Product A: Carboxylic Acid (Oxidation) Compound->Acid O2, Light, pH > 8 Hemiacetal Equilibrium Species B: Hemiacetal (In Methanol/Ethanol) Compound->Hemiacetal + ROH (Reversible) Dimer Degradation Product C: Oxidative Dimers/Polymers (Dark Precipitate) Compound->Dimer Radical coupling (Prolonged air exposure) IMHB IMHB Lock (Reduces Reactivity) IMHB->Compound

Caption: Fig 1. Mechanistic pathways affecting solution stability. The IMHB stabilizes the aldehyde but does not protect the phenolic ring from oxidative coupling.

Troubleshooting Guide: Scenarios & Solutions

Ticket #401: "My solution turned dark brown/black overnight."

Diagnosis: Oxidative Coupling (Phenolic Oxidation). The electron-rich phenol moiety is sensitive to aerobic oxidation, especially in basic media or under light exposure. This results in quinoid-like species or polymers which are highly colored (chromophores).

  • Immediate Action: Check the pH. If pH > 7.5, the phenolate ion is formed, which is extremely oxidation-prone.

  • Resolution:

    • Always degas solvents (sparge with N2/Ar) before dissolving the compound.

    • Store solutions in amber vials.

    • Add a radical scavenger if compatible with your next step (e.g., BHT) or keep at -20°C.

Ticket #402: "LC-MS shows a peak at M+16 (179 m/z)."

Diagnosis: Oxidation to Carboxylic Acid. The aldehyde (MW 162) has oxidized to 4-hydroxy-1H-indazole-3-carboxylic acid (MW 178). This is common in "aged" DMSO stocks that have absorbed water and oxygen.

  • Verification: Check for a shift in retention time (the acid is usually more polar and elutes earlier on Reverse Phase).

  • Resolution:

    • Discard the stock solution if oxidation > 5%.

    • For synthesis: This oxidation is often accelerated by trace metal contaminants. Use high-purity solvents.

Ticket #403: "Reaction with amine failed (Reductive Amination)."

Diagnosis: IMHB Deactivation. The intramolecular hydrogen bond between the 4-OH and 3-CHO reduces the carbonyl's electrophilicity, making Schiff base formation sluggish.

  • Resolution:

    • Disrupt the H-bond: Use a Lewis acid catalyst (e.g., Ti(OiPr)4) or a protic acid (Acetic Acid) to activate the carbonyl.

    • Heat: Increase reaction temperature to 50-60°C to overcome the thermodynamic stability of the IMHB.

    • Solvent: Switch from DCM to MeOH/DCE mixtures to facilitate proton transfer.

Ticket #404: "Precipitation observed upon dilution in aqueous buffer."

Diagnosis: Solubility/pKa Limit. Indazoles are amphoteric but generally lipophilic. The 4-OH pKa is ~9-10. Below pH 9, the molecule is neutral and poorly soluble in water.

  • Resolution:

    • Maintain a final DMSO concentration of >1-5% in assays.

    • If basic pH is acceptable, adjusting pH to >8.5 improves solubility (phenolate formation) but drastically reduces oxidative stability (see Ticket #401).

    • Best Practice: Use a cyclodextrin carrier (e.g., HP-β-CD) if high aqueous concentration is required at neutral pH.

Best Practices for Handling & Storage

Solvent Selection Matrix

Not all solvents are equal for this compound. Use the decision tree below to select the right vehicle.

SolventSelection Start Select Solvent for 4-OH-Indazole-3-CHO LongTerm Long-term Storage (>24h)? Start->LongTerm Reaction Immediate Reaction? LongTerm->Reaction No DMSO Anhydrous DMSO (Store -20°C, Dark, N2) Excellent Solubility LongTerm->DMSO Yes Reaction->DMSO Alkylation/Coupling MeOH Methanol/Ethanol Warning: Hemiacetal formation Good for short-term use Reaction->MeOH Reductive Amination Water Aqueous Buffer Poor Solubility at pH 7 High Oxidation Risk at pH > 8 Reaction->Water Avoid if possible

Caption: Fig 2. Solvent compatibility decision tree. DMSO is the gold standard for stock solutions.

Standard Operating Procedure (SOP)
  • Solid State: Store powder at 2-8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[1][2]

  • Stock Solution (10-50 mM):

    • Solvent: Anhydrous DMSO.

    • Container: Amber glass vial with PTFE-lined cap.

    • Headspace: Purge with Argon or Nitrogen before closing.

    • Shelf-life: ~3 months at -20°C. If color changes to dark amber, re-evaluate purity.

  • Usage: Thaw completely at room temperature before opening to prevent water condensation (which accelerates oxidation).

Quantitative Data Summary

ParameterValue / BehaviorImplication
Molecular Weight 162.15 g/mol M+1 = 163.15
Solubility (DMSO) High (> 50 mg/mL)Preferred stock solvent.
Solubility (Water) Low (< 0.1 mg/mL at pH 7)Requires co-solvent or pH adjustment.
pKa (Phenol) ~9.5 (Estimated)Oxidative instability increases significantly above pH 8.
Major Impurity Carboxylic Acid (MW 178)Monitor via LCMS (M+16 peak).
Storage Temp -20°CCritical to prevent slow oxidation.

References

  • Lefoix, M., et al. (2014). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 4, 3990-3996. [Link]

  • Harville, T., & Gordon, M. S. (2018). "Intramolecular Hydrogen Bonding Analysis." Journal of Physical Chemistry A. (Contextual reference for IMHB mechanism). [Link]

Sources

Removing byproduct formation in 3-formylindazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Formylindazole (1H-indazole-3-carbaldehyde) is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors like Axitinib and Pazopanib .[1][2] Synthesis of this moiety often suffers from low yields due to competitive side reactions, including dimerization, over-oxidation, and regioisomer formation.

This guide addresses the two primary synthetic routes:

  • Oxidative Rearrangement of Indoles (Nitrosation) – The Modern, Preferred Route.

  • Selenium Dioxide Oxidation of 3-Methylindazole – The Classic Route.

Module 1: The Nitrosation Route (Indole Transformation)

Method: Reaction of indoles with NaNO₂/HCl in DMF/Water.[2] Primary Issue: Dimerization and Azo-coupling.

Mechanism & Critical Control Points

The reaction proceeds via C3-nitrosation of the indole, forming an oxime intermediate.[2] The critical step is the trapping of this intermediate by water to trigger ring opening and subsequent recyclization to the indazole. If the concentration of unreacted indole is too high, it competes with water, attacking the intermediate to form useless azo-dimers .

NitrosationPathway Indole Indole Starting Material Nitroso C3-Nitroso Intermediate (Oxime) Indole->Nitroso NaNO2, HCl WaterTrap Trapping by H2O (Desired Path) Nitroso->WaterTrap Low Indole Conc. IndoleTrap Trapping by Indole (Undesired Path) Nitroso->IndoleTrap High Indole Conc. RingOpen Ring Opening & Recyclization WaterTrap->RingOpen Dimer Azo-Dimer Byproducts (Major Impurity) IndoleTrap->Dimer Product 3-Formylindazole (Target) RingOpen->Product

Figure 1: Kinetic competition between product formation (green path) and dimerization (red path). Control of indole concentration is the deciding factor.

Protocol: The "Reverse Addition" Technique

To eliminate dimers, you must maintain a pseudo-zero order concentration of indole relative to the nitrosating agent.

Step-by-Step Protocol:

  • Prepare Nitrosating Mixture: Dissolve NaNO₂ (8.0 equiv) in water.[2][3] Cool to 0 °C. Slowly add HCl (4M, 7.0 equiv). Stir for 10 min to generate HNO₂ in situ. Add DMF (volume equal to water).

  • Prepare Indole Solution: Dissolve the indole substrate (1.0 equiv) in DMF.

  • Critical Step - Reverse Addition: Using a syringe pump, add the Indole Solution into the Nitrosating Mixture over 2–3 hours at 0 °C.

    • Why? This ensures every molecule of indole reacts immediately with the excess HNO₂, preventing it from attacking the nitroso-intermediate.

  • Conversion: After addition, warm to Room Temperature (or 50 °C for electron-deficient indoles) for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, and purify via silica column.

Troubleshooting Table: Nitrosation Route
SymptomProbable CauseCorrective Action
Low Yield (<30%) Formation of Azo-dimers.Use syringe pump for slower addition of indole. Ensure nitrosating agent is in large excess (8 equiv).
No Reaction Indole is electron-deficient (e.g., nitro-indole).Increase reaction temperature to 80 °C after addition.
Complex Mixture Acid-sensitive functional groups (e.g., Boc).[4]This method is generally compatible with Boc, but ensure T < 50 °C. If deprotection occurs, buffer with NaOAc.

Module 2: The Oxidation Route (3-Methylindazole Transformation)

Method: Riley Oxidation using Selenium Dioxide (SeO₂). Primary Issue: Over-oxidation to carboxylic acid and Selenium contamination.

Mechanism & Critical Control Points

SeO₂ oxidizes the activated methyl group. The reaction often stalls at the alcohol stage or proceeds too far to the carboxylic acid. Furthermore, reduced selenium (Se⁰) forms a colloidal "red mud" that is difficult to remove.

SeO2Oxidation Start 3-Methylindazole Alcohol Alcohol Intermediate (Incomplete) Start->Alcohol Fast SeO2 SeO2 / Dioxane / H2O SeRed Colloidal Selenium (Se0) (Contaminant) SeO2->SeRed Byproduct Aldehyde 3-Formylindazole (Target) Alcohol->Aldehyde Rate Limiting Acid 3-Indazolecarboxylic Acid (Over-Oxidation) Aldehyde->Acid Prolonged Heating

Figure 2: The oxidation cascade. Stopping the reaction at the aldehyde stage requires precise monitoring.

Protocol: Optimized SeO₂ Oxidation
  • Solvent System: Use 1,4-Dioxane/Water (95:5) .

    • Why? Water is essential to depolymerize polymeric SeO₂ into active H₂SeO₃. Anhydrous conditions lead to sluggish reactions and incomplete oxidation.

  • Reaction: Reflux 3-methylindazole (1.0 equiv) with SeO₂ (1.3–1.5 equiv) for 2–4 hours.

    • Monitor: Check TLC every 30 mins. Stop immediately when the alcohol intermediate disappears.

  • Se Removal (The "Red Mud" Fix):

    • Cool the mixture.

    • Filter through a pad of Celite mixed with activated charcoal .

    • Wash the filtrate with saturated sodium bisulfite (NaHSO₃) solution. This reduces residual soluble Se species to solid Se⁰, which can be filtered off again.[5]

Troubleshooting Table: Oxidation Route
SymptomProbable CauseCorrective Action
Product contains Red Solid Colloidal Selenium contamination.Treat crude organic layer with aqueous Na₂S₂O₃ (Thiosulfate) or NaHSO₃. Filter through Celite.
High Acid Content Over-oxidation.Reduce reaction time. Reduce SeO₂ equivalents to 1.1.
Stalled at Alcohol Anhydrous SeO₂ used.Add 2–5% water to the dioxane solvent to activate the oxidant.

Frequently Asked Questions (FAQs)

Q1: Which method should I choose for large-scale synthesis? A: The Nitrosation Route (Module 1) is superior for scale-up. It uses cheaper reagents (NaNO₂ vs SeO₂), avoids toxic selenium waste, and generally offers higher yields (80–95%) with easier purification if the reverse addition protocol is followed strictly.

Q2: How do I separate the aldehyde from the over-oxidized carboxylic acid byproduct? A: The acid byproduct is soluble in basic aqueous solution. Dissolve the crude mixture in EtOAc and wash with saturated NaHCO₃ . The acid will partition into the aqueous layer (as the carboxylate salt), leaving the pure aldehyde in the organic layer.

Q3: Can I use Vilsmeier-Haack formylation directly on indazole? A: No. Direct Vilsmeier-Haack on the C3 position of indazole is generally ineffective due to the electron-poor nature of the pyrazole ring. You must formylate the indole first (which works well) and then use the Nitrosation Route to rearrange it to the indazole.

Q4: My product from the Nitrosation route has a persistent yellow/orange color. Is this an impurity? A: 3-Formylindazoles are often pale yellow solids. However, a deep orange/red color usually indicates the presence of azo-dimers . If recrystallization (EtOH or MeOH) does not remove it, use column chromatography (DCM/MeOH gradient).

References

  • Chevalier, A., et al. (2018).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13296-13303.

  • BenchChem Protocols. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via direct nitrosation." BenchChem Application Notes.

  • Huisgen, R., & Nakaten, H. (1954). "Indazole Synthesis via Nitrosation." Justus Liebigs Annalen der Chemie. (Cited in Organic Syntheses, Coll. Vol. 4, p. 536).

  • Schaefer, J. P., et al. (1968). "Mechanism of Selenium Dioxide Oxidation." Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Hydroxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In kinase inhibitor development, the indazole scaffold is ubiquitous. However, the regiochemical position of substituents—specifically the hydroxyl group—dramatically alters pharmacokinetics and binding affinity. Distinguishing 4-hydroxyindazole from its regioisomers (5-, 6-, and 7-hydroxyindazole) is a critical analytical challenge.

This guide objectively compares High-Resolution ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) against alternative characterization methods (EI-MS and NMR). We demonstrate that while NMR is definitive for bulk purity, ESI-MS/MS is the superior high-throughput technique for identifying trace impurities and confirming regioselectivity in complex biological matrices, driven by distinct "ortho-effect" fragmentation pathways.

Mechanistic Foundations: The 4-Hydroxyindazole Core

To interpret the data correctly, one must understand the structural lability of the 4-hydroxyindazole core (


, MW 134.13 Da).
  • Tautomerism: Indazoles exist in a dynamic equilibrium between

    
    - and 
    
    
    
    -tautomers. In the gas phase (ESI source), the
    
    
    -indazole form is generally predominant.
  • The "Ortho" Distinction:

    • 4-OH: Located adjacent to the bridgehead carbon (

      
      ), but distant from the protonated nitrogens (
      
      
      
      ).
    • 7-OH: Located adjacent to

      
      . This proximity facilitates intramolecular hydrogen bonding and unique water loss pathways (
      
      
      
      ) often absent or suppressed in the 4-OH isomer.
Core Fragmentation Logic

Upon protonation (


), 4-hydroxyindazole derivatives undergo competitive fragmentation driven by two distinct mechanisms:
  • Diazine Ring Cleavage: Loss of

    
     (28 Da) or 
    
    
    
    (27 Da).
  • Phenolic Cleavage: Loss of

    
     (28 Da) or 
    
    
    
    (29 Da).

Comparative Analysis: ESI-MS/MS vs. Alternatives

The following table contrasts the primary analytical "product" (ESI-MS/MS) with standard alternatives in the context of 4-hydroxyindazole analysis.

FeatureMethod A: ESI-QTOF-MS/MS (Recommended)Method B: GC-EI-MS (Alternative)Method C: 1H-NMR (Gold Standard)
Primary Utility Trace detection, metabolite ID, biological matrices.Volatile impurity profiling.Structural confirmation (bulk).
Sample Requirement Picogram levels (High Sensitivity).Microgram levels; requires derivatization.Milligram levels (Low Sensitivity).
Isomer Differentiation Good. Relies on relative abundance of diagnostic ions (e.g.,

107 vs 117).
Poor. Hard ionization often obliterates the molecular ion (

).
Excellent. Distinct coupling constants (

-values).
Throughput High (LC-coupled).Medium.Low.
Limitation Requires reference standards for absolute confirmation of isomers.Thermal degradation of hydroxyl group is common.Cannot detect trace regioisomers (<1%).

Expert Insight: While NMR is non-negotiable for the initial structural assignment of a new chemical entity (NCE), ESI-MS/MS is the only viable tool for monitoring the stability and metabolic fate of 4-hydroxyindazole derivatives in plasma or reaction mixtures due to the sensitivity requirements.

Diagnostic Fragmentation Pathways[1][2][3]

The differentiation of the 4-hydroxy isomer relies on the competition between the loss of carbon monoxide (


) and the loss of dinitrogen (

).
The "4-Position" Signature

Unlike the 7-hydroxy isomer, which readily loses water (


, -18 Da) due to the 

interaction, the 4-hydroxyindazole favors the loss of

and

.
  • Precursor:

    
     135.055 (
    
    
    
    )
  • Dominant Fragment 1 (

    
     107.060):  Loss of 
    
    
    
    (28.006 Da). This forms a destabilized cation that rearranges quickly.
  • Dominant Fragment 2 (

    
     107.049):  Loss of 
    
    
    
    (27.994 Da). Note: These two fragments are isobaric in low-resolution MS. High-Resolution MS (HRMS) is required to distinguish them.
  • Secondary Fragment (

    
     80):  Sequential loss of 
    
    
    
    from the
    
    
    107 species.
Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive pathways for a generic 4-hydroxyindazole derivative.

G Precursor [M+H]+ Precursor (m/z 135.05) Inter1 Diazo Cleavage (Ring Opening) Precursor->Inter1 Inter2 Phenolic Tautomerization Precursor->Inter2 Frag_N2 Fragment A [M+H - N2]+ (m/z 107.06) Inter1->Frag_N2 - N2 (28 Da) Frag_HCN Secondary Ion [m/z 107 - HCN]+ (m/z 80.05) Frag_N2->Frag_HCN - HCN Frag_CO Fragment B [M+H - CO]+ (m/z 107.05) Inter2->Frag_CO - CO (28 Da) Frag_CO->Frag_HCN - HCN

Caption: Competitive fragmentation pathways of protonated 4-hydroxyindazole. Note the isobaric split at m/z 107 requiring HRMS for resolution.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, follow this self-validating protocol. This workflow is designed to minimize In-Source Fragmentation (ISF), a common artifact in hydroxy-indazoles [1].

Step 1: Sample Preparation
  • Dissolve 1 mg of 4-hydroxyindazole derivative in 1 mL DMSO (Stock: 1 mg/mL).

  • Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why? High organic content aids desolvation, while formic acid ensures protonation (

      
      ).
      
Step 2: LC-MS Parameters (Q-TOF or Orbitrap)[4]
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV (Keep moderate to prevent ISF).

  • Source Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Indazoles are stable rings. Low CE (15 eV) preserves the molecular ion; High CE (45 eV) forces the diagnostic ring-opening.

Step 3: Data Acquisition & Analysis[5][6]
  • Full Scan:

    
     50–500.
    
  • Targeted MS2: Isolate

    
     135.05 ± 1 Da.
    
  • Validation Check: Calculate the ratio of

    
     107 to 
    
    
    
    135. If
    
    
    107 is >50% intensity at 0 eV (or in Full Scan), In-Source Fragmentation is occurring . Lower the declustering potential/source temperature.
Visualization: Analysis Workflow

Workflow Sample Sample Prep (50:50 MeOH:H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Filter (Select m/z 135) ESI->MS1 Protonation CID Collision Cell (Stepped CE) MS1->CID Isolation Detector HRMS Detection (Resolve m/z 107.05 vs 107.06) CID->Detector Fragmentation

Caption: Step-by-step LC-MS/MS data acquisition workflow for indazole derivatives.

Reference Data: Expected Ions

Use this table to validate your experimental results. Relative abundances are approximate and instrument-dependent (Q-TOF vs. Orbitrap).

m/z (Measured)Ion IdentityFormulaRelative Abundance (30 eV)Notes
135.0553


100%Precursor Ion.
117.0440


<5%Diagnostic: Low abundance in 4-OH; High in 7-OH.
107.0604


40-60%Ring contraction.
107.0491


30-50%Phenolic loss.
80.0495


20%Pyridine-like fragment.

References

  • Chen, L., Pan, H., Zhai, G., et al. (2023).[1] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • BenchChem. (2025).[2] Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. BenchChem Technical Guides.

  • Kéki, S., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

  • Carlier, J., et al. (2025).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Archives of Toxicology.

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A Senior Application Scientist's Guide to Distinguishing 4-hydroxyindazole and 4-hydroxyindole via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric intermediates is a cornerstone of rigorous scientific practice. The subtle difference between 4-hydroxyindazole and 4-hydroxyindole—the position of a single nitrogen atom—can profoundly impact their chemical reactivity, biological activity, and patentability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for distinguishing these closely related heterocyclic isomers. This guide provides an in-depth comparison, grounded in experimental data and mechanistic understanding, to empower researchers to confidently differentiate between these two compounds.

The Structural Dilemma: A Tale of Two Isomers

At first glance, 4-hydroxyindazole and 4-hydroxyindole share a common bicyclic framework and a hydroxyl substituent. However, the placement of the second heteroatom in the five-membered ring fundamentally alters the electronic environment of the constituent protons and carbons, giving rise to unique NMR signatures.

Core Principles for Spectroscopic Differentiation

The key to distinguishing these isomers lies in a multi-faceted analysis of their NMR spectra. Several key parameters will be diagnostically different:

  • Chemical Shifts (δ): The electronic environment of each nucleus dictates its resonance frequency. The differing positions of the nitrogen atoms in the five-membered ring of indazole versus indole lead to predictable variations in the chemical shifts of the aromatic protons and carbons.

  • Coupling Constants (J): The through-bond interactions between adjacent protons (³JHH) provide crucial information about the connectivity and substitution pattern of the aromatic rings. The presence of the N-N bond in indazole alters these coupling patterns compared to the C-N bond in indole.

  • Through-Space Correlations (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) provide information about the spatial proximity of protons. These 2D NMR techniques can be invaluable for confirming assignments and differentiating isomers.

  • Long-Range Heteronuclear Correlations (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are two or three bonds apart, offering a powerful tool for piecing together the carbon skeleton and confirming the placement of heteroatoms.

Comparative ¹H and ¹³C NMR Data Analysis

The most direct method for distinguishing between 4-hydroxyindazole and 4-hydroxyindole is a comparative analysis of their ¹H and ¹³C NMR spectra. The following tables summarize the expected and reported chemical shifts in DMSO-d₆. It is crucial to use the same deuterated solvent for a direct comparison, as solvent effects can significantly alter chemical shifts[1].

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Position 4-hydroxyindole (δ, ppm, multiplicity, J in Hz) Predicted 4-hydroxyindazole (δ, ppm, multiplicity, J in Hz) Key Differentiating Features
N-H ~10.86 (br s)[2]~12.5-13.5 (br s)The indazole N-H proton is typically more deshielded due to the influence of the adjacent nitrogen atom.
O-H ~9.21 (s)[2]~9.0-10.0 (s)The phenolic proton chemical shift is sensitive to concentration and hydrogen bonding.
H-2 (indole) / H-3 (indazole) ~6.81 (m)[2]~8.0-8.2 (s)This is a key diagnostic region. The H-3 proton of the indazole is significantly downfield compared to the H-2 of the indole.
H-3 (indole) ~6.31 (d)[2]-
H-5 ~6.43 (m)[2]~6.6-6.8 (d, J ≈ 7-8 Hz)
H-6 ~6.82 (m)[2]~7.0-7.2 (t, J ≈ 7-8 Hz)
H-7 ~7.10 (d)[2]~7.3-7.5 (d, J ≈ 7-8 Hz)

Note: Predicted values for 4-hydroxyindazole are based on known substituent effects on the indazole ring system.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Predicted 4-hydroxyindole (δ, ppm) Predicted 4-hydroxyindazole (δ, ppm) Key Differentiating Features
C-2 (indole) / C-3 (indazole) ~123-125~138-142The C-3 of indazole is significantly more deshielded than the C-2 of indole.
C-3 (indole) ~100-102-
C-3a ~120-122~120-122
C-4 ~150-152~150-152The carbon bearing the hydroxyl group will be significantly downfield in both isomers.
C-5 ~105-107~105-107
C-6 ~120-122~115-117
C-7 ~110-112~110-112
C-7a ~135-137~138-140

Note: Predicted values are based on known substituent effects and data from similar structures. Experimental verification is recommended.

Experimental Workflow for Isomer Differentiation

The following is a detailed, step-by-step methodology for acquiring the necessary NMR data to distinguish between 4-hydroxyindazole and 4-hydroxyindole.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Residual solvents or impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it is an excellent solvent for both isomers and allows for the observation of exchangeable N-H and O-H protons.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube[3].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm)[4].

II. NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard proton NMR experiment is the first and most crucial step. Pay close attention to the chemical shifts and coupling patterns in the aromatic region.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will provide the chemical shifts of all unique carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for distinguishing the isomers. It shows correlations between protons and carbons that are two or three bonds away. The long-range correlations from the N-H proton and the protons on the five-membered ring will be different for the two isomers.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations. For example, a NOESY or ROESY experiment can show a correlation between the H-5 proton and the hydroxyl proton at position 4, confirming their spatial proximity.

Visualizing the Distinguishing Features

The following diagrams illustrate the key structural differences and the expected long-range correlations that can be used to differentiate the two isomers.

G cluster_indole 4-Hydroxyindole cluster_indazole 4-Hydroxyindazole indole indole indazole indazole

Caption: Molecular structures of 4-hydroxyindole and 4-hydroxyindazole.

HMBC_Comparison cluster_indole 4-Hydroxyindole Key HMBC Correlations cluster_indazole 4-Hydroxyindazole Key HMBC Correlations indole_NH N-H indole_C3 C-3 indole_NH->indole_C3 ³J indole_C7a C-7a indole_NH->indole_C7a ³J indole_H2 H-2 indole_C3a C-3a indole_H2->indole_C3a ³J indole_H3 H-3 indole_H3->indole_C7a ³J indole_H5 H-5 indole_C4 C-4 indole_H5->indole_C4 ²J indole_C7 indole_C7 indole_H5->indole_C7 ³J indazole_NH N-H indazole_C7a C-7a indazole_NH->indazole_C7a ³J indazole_H3 H-3 indazole_C3a C-3a indazole_H3->indazole_C3a ²J indazole_C5 C-5 indazole_H3->indazole_C5 ³J indazole_H5 H-5 indazole_C4 C-4 indazole_H5->indazole_C4 ²J indazole_C7 indazole_C7 indazole_H5->indazole_C7 ³J

Caption: Expected key HMBC correlations for distinguishing the isomers.

Causality Behind Experimental Choices

  • Choice of DMSO-d₆: This solvent is selected not only for its excellent solvating power but also because it slows down the exchange rate of labile protons (N-H and O-H) with residual water, allowing them to be observed as distinct, often broad, signals. This is critical for observing correlations from the N-H proton in 2D NMR experiments.

  • HMBC as a Decisive Experiment: While ¹H and ¹³C NMR provide strong indicative evidence, HMBC provides definitive proof of connectivity. For instance, in 4-hydroxyindole, the N-H proton is expected to show a three-bond correlation (³J) to C-3. In contrast, for 4-hydroxyindazole, the N-H proton will show a ³J correlation to C-7a, and the diagnostic H-3 proton will show a two-bond correlation (²J) to C-3a. These differing long-range correlations are unambiguous identifiers.

  • NOESY/ROESY for Proximity Confirmation: A NOESY or ROESY experiment can confirm the substitution pattern by showing through-space correlations between protons on the benzene ring and the hydroxyl proton. For example, a correlation between the hydroxyl proton and H-5 would be expected in both isomers, confirming the 4-position of the hydroxyl group.

Conclusion: A Self-Validating System for Structural Elucidation

By systematically acquiring and analyzing a suite of 1D and 2D NMR experiments, researchers can create a self-validating system for the unambiguous differentiation of 4-hydroxyindazole and 4-hydroxyindole. The convergence of evidence from chemical shifts, coupling constants, and long-range correlations provides a high degree of confidence in the structural assignment. This rigorous approach is essential for ensuring the integrity of research and development in fields where these heterocyclic scaffolds are employed.

References

  • BenchChem. Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide. BenchChem. Accessed March 7, 2026.
  • Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole. Accessed March 7, 2026.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Accessed March 7, 2026.
  • Butin, A. V., et al. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • Beilstein Journals. Supporting Information 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil b. Beilstein Journals. Accessed March 7, 2026.
  • Cayman Chemical. JWH 018 4-hydroxyindole metabolite (CAS Number: 1307803-42-4). Cayman Chemical. Accessed March 7, 2026.
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  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Published online March 15, 2022.
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  • ResearchGate. The 1 H NMR and 13 C NMR data of compounds 1, 4, 6, and 10 in DMSO-d6...
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A Comparative Guide to the UV-Vis Absorption Maxima of 4-Hydroxyindazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxyindazole-3-carbaldehyde

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active agents. The specific functionalization of the indazole ring, as in 4-hydroxyindazole-3-carbaldehyde, is of particular interest. The introduction of a hydroxyl group at the 4-position and a carbaldehyde at the 3-position creates a molecule with a unique electronic profile, making it a valuable synthon for the development of novel therapeutics. Understanding its spectroscopic properties, particularly its UV-Vis absorption, is crucial for reaction monitoring, purity assessment, and quantitative analysis.

Predicted UV-Vis Absorption Maxima: A Comparative Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. In 4-hydroxyindazole-3-carbaldehyde, the indazole ring system constitutes the primary chromophore. The hydroxyl (-OH) and carbaldehyde (-CHO) groups act as auxochromes, modifying the absorption characteristics of the parent indazole structure.

The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals determines the wavelength of maximum absorption (λmax). The extended conjugation in the bicyclic indazole system, coupled with the electron-donating hydroxyl group and the electron-withdrawing carbaldehyde group, is expected to result in a bathochromic (red) shift of the λmax compared to unsubstituted indazole.

To predict the λmax of 4-hydroxyindazole-3-carbaldehyde, we can draw comparisons with structurally related molecules for which experimental data is available.

CompoundPredicted/Observed λmax (in Acetonitrile/Methanol)Key Structural Features & Rationale for Comparison
4-Hydroxyindazole-3-carbaldehyde ~260-270 nm, ~310-330 nm Prediction: The presence of both a hydroxyl and a carbaldehyde group on the indazole ring is expected to cause a significant red shift compared to 1H-Indazole.
1H-Indazole~254 nm, ~295 nm[1]The parent heterocyclic system. Provides a baseline for understanding the effect of substituents.
1-Methyl-1H-indazole~254 nm, ~295 nm[2][3]Demonstrates that N-alkylation has a minimal effect on the λmax compared to the parent 1H-indazole.
2-Methyl-2H-indazole~275 nm, ~310 nm[1][2]The 2H-tautomer shows a bathochromic shift compared to the 1H-tautomer, indicating a more extended effective conjugation.[2]
Indole-3-carboxaldehyde~240-300 nm[4]Shares the carbaldehyde substituent at the 3-position, providing insight into its influence on the chromophore.
4-Hydroxyindole-3-carboxaldehydeExpected in the range of 240-300 nm[4]A very close structural analog, differing only in the position of one nitrogen atom. Its absorption profile is expected to be highly comparable.

Causality Behind Predicted Shifts:

The predicted absorption maxima for 4-hydroxyindazole-3-carbaldehyde are based on the additive effects of the hydroxyl and carbaldehyde substituents on the indazole chromophore. The hydroxyl group, an electron-donating group, increases the electron density of the aromatic system, which generally leads to a bathochromic shift. The carbaldehyde group, an electron-withdrawing group, extends the conjugation of the π-system, also contributing to a shift to longer wavelengths. The interplay of these two groups is anticipated to result in a spectrum with maxima significantly red-shifted from the parent 1H-indazole.

The Influence of Solvent: A Look at Solvatochromism

The polarity of the solvent can influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[5][6][7] This effect arises from differential solvation of the ground and excited states of the molecule. For a molecule like 4-hydroxyindazole-3-carbaldehyde, which possesses both hydrogen bond donor (-OH, -NH) and acceptor (-C=O) groups, changes in solvent polarity are expected to perturb the energy levels of the molecular orbitals.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the solute, which can stabilize both the ground and excited states. The extent of this stabilization will determine the direction of the spectral shift.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents interact through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): Minimal interaction with the solute is expected.

It is predicted that in more polar solvents, 4-hydroxyindazole-3-carbaldehyde will exhibit a shift in its λmax compared to nonpolar solvents. The direction of this shift (hypsochromic or bathochromic) would provide valuable information about the change in dipole moment upon electronic excitation.

Experimental Protocol for UV-Vis Absorption Analysis

To empirically determine the UV-Vis absorption maxima of 4-hydroxyindazole-3-carbaldehyde, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • 4-Hydroxyindazole-3-carbaldehyde (of high purity)

  • Spectroscopic grade solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 4-hydroxyindazole-3-carbaldehyde.

    • Dissolve the compound in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of 0.2-1.0 arbitrary units (A.U.). This is crucial to ensure linearity according to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample. This will serve as the blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the working solution two to three times.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.

    • Record the absorbance value at each λmax.

    • Repeat the measurement with different solvents to investigate solvatochromic effects.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working Dilution blank Blank Spectrophotometer measure Measure Sample Spectrum blank->measure identify_lambda Identify λmax record_abs Record Absorbance identify_lambda->record_abs compare_solvents Compare Solvents record_abs->compare_solvents

Caption: A streamlined workflow for the determination of UV-Vis absorption maxima.

Logical Relationship of Structural Features to Spectral Output

structure_spectrum_relationship parent Indazole Core (Chromophore) conjugation Extended π-Conjugation parent->conjugation oh_group 4-OH Group (Auxochrome) oh_group->conjugation e- donating cho_group 3-CHO Group (Auxochrome) cho_group->conjugation e- withdrawing homo_lumo Decreased HOMO-LUMO Gap conjugation->homo_lumo lambda_max Bathochromic Shift (Increased λmax) homo_lumo->lambda_max

Caption: Influence of functional groups on the UV-Vis absorption of 4-hydroxyindazole-3-carbaldehyde.

Conclusion

This guide provides a comprehensive predictive analysis of the UV-Vis absorption maxima of 4-hydroxyindazole-3-carbaldehyde based on the spectroscopic data of structurally related compounds. The presence of the hydroxyl and carbaldehyde functional groups on the indazole scaffold is anticipated to result in a significant bathochromic shift compared to the parent heterocycle. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. A thorough understanding of the UV-Vis absorption properties of this molecule is a critical step in its application in medicinal chemistry and drug development.

References

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A Comparative Guide to 13C NMR Shifts of the C3-Formyl Group in Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the C3-Formyl Indazole Moiety

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide range of biological activities, including kinase inhibition. The C3-formyl group, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities to modulate the biological and physicochemical properties of the indazole core. Accurate and unambiguous characterization of this formyl group is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships.

Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the electronic environment of the formyl carbon. The chemical shift of this carbon is exquisitely sensitive to subtle changes in molecular structure, making it a valuable probe for comparative analysis. This guide provides an in-depth comparison of the 13C NMR chemical shifts of the C3-formyl group in various indazole derivatives, supported by experimental data. We will explore the underlying electronic and steric factors that govern these shifts, present a standardized protocol for data acquisition, and compare the utility of 13C NMR with alternative analytical methods.

Comparative Analysis of C3-Formyl 13C NMR Chemical Shifts

The chemical shift (δ) of the C3-formyl carbon in indazole-3-carbaldehydes typically resonates in the downfield region of the 13C NMR spectrum, generally between 185 and 195 ppm. This is characteristic of aldehyde carbons, which are significantly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. However, the precise chemical shift is a rich source of structural information, being influenced by substituents on the indazole ring, the nature of the solvent, and substitution at the N1 or N2 positions.

Substituent Effects on the Indazole Ring

The electronic nature of substituents on the indazole ring plays a crucial role in modulating the electron density at the C3-formyl carbon, thereby influencing its 13C NMR chemical shift.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) decrease the electron density of the indazole ring system through their negative inductive (-I) and/or mesomeric (-M) effects. This overall electron withdrawal leads to a deshielding of the C3-formyl carbon, resulting in a downfield shift (higher ppm value). For instance, the presence of a 5-nitro group can shift the formyl carbon signal significantly downfield compared to the unsubstituted parent compound.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density of the indazole ring via positive inductive (+I) and/or mesomeric (+M) effects. This increased electron density results in greater shielding of the C3-formyl carbon, causing an upfield shift (lower ppm value).

The following table summarizes experimentally observed 13C NMR chemical shifts for the C3-formyl carbon in a series of substituted 1H-indazole-3-carbaldehydes.

CompoundSubstituentSolventC3-Formyl 13C Shift (δ, ppm)Reference
1H-Indazole-3-carbaldehydeNoneDMSO-d₆187.4[1]
5-Bromo-1H-indazole-3-carbaldehyde5-BrDMSO-d₆187.5[1]
5-Chloro-1H-indazole-3-carbaldehyde5-ClAcetone-d₆187.5[1]
6-Fluoro-1H-indazole-3-carbaldehyde6-FAcetone-d₆187.6[1]
7-Methyl-1H-indazole-3-carbaldehyde7-CH₃CDCl₃187.7[1]
5-Carboxy-1H-indazole-3-carbaldehyde5-COOHDMSO-d₆187.5[1]
1-Methyl-1H-indole-3-carbaldehyde1-CH₃CDCl₃184.43[2]
1-Ethyl-1H-indole-3-carbaldehyde1-CH₂CH₃CDCl₃184.47[2]
1-Allyl-1H-indole-3-carbaldehyde*1-AllylCDCl₃184.58[2]

Note: Data for N-substituted indole-3-carbaldehydes are included for comparison of the effect of substitution on the nitrogen adjacent to the formyl-bearing carbon.

Solvent Effects

The choice of solvent can also perturb the chemical shift of the C3-formyl carbon. Polar solvents can engage in intermolecular interactions, such as hydrogen bonding with the formyl oxygen or the N-H of the indazole ring. These interactions can alter the electronic distribution within the molecule and influence the shielding of the formyl carbon. Generally, more polar solvents capable of hydrogen bonding, like DMSO-d₆, can lead to a slight downfield shift compared to less polar solvents like CDCl₃. This is attributed to the polarization of the C=O bond upon hydrogen bond formation with the solvent.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the reproducibility and comparability of 13C NMR data, adherence to a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of an indazole-3-carbaldehyde derivative.

1. Sample Preparation: a. Accurately weigh 10-20 mg of the indazole-3-carbaldehyde sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. c. Ensure complete dissolution. Gentle warming or sonication may be employed if necessary. d. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

3. Data Acquisition Parameters: a. Experiment Type: Standard proton-decoupled 1D 13C NMR experiment. b. Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. c. Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm). d. Acquisition Time: Typically 1-2 seconds. e. Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons. f. Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration. g. Proton Decoupling: Employ broadband proton decoupling during acquisition to collapse 1H-13C couplings and improve signal intensity through the Nuclear Overhauser Effect (NOE).[3]

4. Data Processing: a. Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio. b. Perform a Fourier transform of the Free Induction Decay (FID). c. Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks. d. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. e. Integrate the peaks if quantitative analysis is desired (requires a longer relaxation delay and consideration of NOE effects).

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve tms Add TMS dissolve->tms insert Insert Sample lock Lock & Shim insert->lock setup Set Parameters lock->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum calibrate->analyze

Figure 1: Experimental workflow for 13C NMR data acquisition.

Comparison with Alternative Analytical Techniques

While 13C NMR is a premier tool for characterizing the C3-formyl group, other techniques provide complementary information. A multi-technique approach is often the most robust strategy for complete structural elucidation.

TechniqueInformation Provided for C3-Formyl GroupAdvantagesDisadvantages
13C NMR Spectroscopy - Direct observation of the formyl carbon. - Precise chemical shift indicates electronic environment.- High resolution and sensitivity to subtle structural changes. - Non-destructive.- Relatively low sensitivity (requires more sample or longer acquisition time). - Provides limited information on molecular weight.
Infrared (IR) Spectroscopy - Characteristic C=O stretching vibration. For indazole-3-carbaldehyde, this typically appears around 1660-1675 cm⁻¹.[1]- Fast and requires a small amount of sample. - Provides information about functional groups.- Less specific than NMR; many carbonyl compounds absorb in a similar region. - Does not provide detailed structural connectivity.
Mass Spectrometry (MS) - Provides the molecular weight of the compound. - Fragmentation pattern can be indicative of the formyl group (e.g., loss of -CHO, m/z = 29).[4]- Extremely high sensitivity. - Provides molecular formula with high-resolution MS.- Destructive technique. - Isomers can be difficult to distinguish. - Fragmentation can be complex.
X-ray Crystallography - Provides the exact 3D structure of the molecule in the solid state, including bond lengths and angles of the formyl group.- Unambiguous structure determination.- Requires a suitable single crystal, which can be difficult to obtain. - The solid-state structure may not represent the conformation in solution.

Conclusion

The 13C NMR chemical shift of the C3-formyl group in indazoles is a highly informative parameter for structural characterization and comparative analysis. Its sensitivity to substituent and solvent effects allows for a detailed understanding of the electronic properties of this important class of molecules. While techniques such as IR and mass spectrometry provide valuable complementary data, 13C NMR offers unparalleled insight into the local electronic environment of the carbon framework. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data, facilitating the confident assignment of structures and the rational design of new indazole-based therapeutic agents.

References

  • Franck, X. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13635-13644. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. (n.d.). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

Sources

Bioisosteric comparison of 4-hydroxyindazole and 4-hydroxyindole

Author: BenchChem Technical Support Team. Date: March 2026

[label="Bioisosteres\n(Indole, Ind

Logical relationship mapping the bioisosteric replacement of indole with indazole.

Comparative Physicochemical Profile

The following table summarizes the quantitative and qualitative shifts that occur when transitioning from the benzopyrrole to the benzopyrazole core.

Physicochemical Parameter4-Hydroxyindole4-Hydroxyindazole
Heterocyclic Core BenzopyrroleBenzopyrazole
Hydrogen Bond Donors 2 (NH, OH)2 (NH, OH)
Hydrogen Bond Acceptors 1 (OH)2 (N, OH)
Tautomeric States Fixed (1H-indole)Dynamic (1H and 2H-indazole)
Lipophilicity (LogP) LowerHigher (Shielded electron density)
Metabolic Liability High (Prone to oxidation)Low (Enhanced Phase I/II evasion)
Primary Target Class 5-HT Receptors, Melanin pathwaysKinases (JAK2, B-Raf), NNRTIs, 5-HT3

Pharmacological Trajectories

  • Neuropharmacology (4-Hydroxyindole): This scaffold is a fundamental precursor for synthesizing analogs of psilocin and other tryptamines, directly engaging serotonin receptors to treat neurological conditions[1].

  • Oncology & Virology (4-Hydroxyindazole): Beyond kinase hinge-binding[2], indazole-3-carboxylates serve as potent 5-HT3 receptor antagonists[3]. Furthermore, 4-aryloxyindazoles synthesized directly from 4-hydroxyindazole have been developed as highly resilient non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[4].

Validated Experimental Methodologies

To objectively evaluate the performance of these bioisosteres, empirical validation must be rigorous. Below are self-validating protocols designed to establish causality between the structural switch and resulting biological function.

Protocol A: Physicochemical Profiling via Potentiometric Titration (pKa & LogD)

Causality Rationale: Understanding the ionization state at physiological pH is critical for predicting membrane permeability. Potentiometric titration is chosen over computational predictions because it accurately captures the complex tautomeric equilibria of indazoles.

  • Sample Preparation: Prepare 1 mM stock solutions of 4-hydroxyindole and 4-hydroxyindazole in 0.15 M KCl to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Self-Validation Check: Ensure the Nernstian slope is >95% before proceeding.

  • Titration: Titrate the sample from pH 2.0 to 12.0 using standardized 0.1 M KOH. Crucial: Perform this under a nitrogen atmosphere to prevent the rapid oxidation of 4-hydroxyindole.

  • LogD Determination: Perform a dual-phase titration by adding a known volume of octanol to the vessel. The shift in the apparent pKa curve dictates the partition coefficient.

  • Data Analysis: Calculate exact pKa and LogD at pH 7.4 using Bjerrum plot analysis.

Protocol B: Kinase Hinge-Binding Evaluation via TR-FRET Assay

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence—a common artifact when screening conjugated heterocyclic systems like indoles and indazoles.

  • Compound Dilution: Dispense the bioisosteres in a 10-point, 3-fold serial dilution in DMSO.

    • Self-Validation Check: Include Staurosporine as a positive control and pure DMSO as a vehicle (negative) control.

  • Enzyme Reaction: In a 384-well microplate, combine 5 nM recombinant JAK2 kinase, 100 nM fluorescently labeled substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection: Add EDTA to halt the reaction, followed by a Terbium-labeled anti-phospho antibody. Read emission signals at 665 nm and 615 nm.

  • Quality Control: Calculate the Z'-factor.

    • Self-Validation Check: A Z'-factor > 0.6 confirms assay robustness and validates the run.

  • Analysis: Plot the 665/615 emission ratio against log[inhibitor] to derive precise IC50 values.

AssayWorkflow Prep Compound Prep (10-pt Dilution) Incubate Kinase Incubation (JAK2 + ATP) Prep->Incubate Detection TR-FRET Detection (665nm / 615nm) Incubate->Detection Analysis IC50 & Z'-Factor Calculation Detection->Analysis

Self-validating TR-FRET experimental workflow for evaluating kinase hinge-binding affinity.

References

Sources

Safety Operating Guide

4-Hydroxy-1H-indazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of 4-Hydroxy-1H-indazole-3-carbaldehyde

As an Application Scientist specializing in pharmaceutical synthesis and laboratory safety, I recognize that managing highly functionalized intermediates requires more than just following a checklist. It requires a fundamental understanding of the molecule's chemical reactivity. 4-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 885519-84-6) is a highly versatile building block used extensively in drug discovery, particularly in the synthesis of anti-cancer and anti-inflammatory agents[1][2].

However, its unique structural features—an electron-rich indazole core, a weakly acidic phenolic hydroxyl group, and a reactive aldehyde moiety—demand rigorous Environmental Health and Safety (EHS) oversight. This guide provides a self-validating, causality-driven protocol for the safe handling and RCRA-compliant disposal of this compound.

Chemical & Hazard Profile

Before executing any disposal protocol, you must understand the physiochemical properties that dictate the compound's behavior in waste streams. The aldehyde group is susceptible to auto-oxidation into a carboxylic acid upon prolonged exposure to air, while the phenolic group can react exothermically with strong bases[1][3].

Table 1: Chemical Properties and Hazard Summary

Property / HazardSpecification / DetailOperational Implication
Chemical Name 4-Hydroxy-1H-indazole-3-carbaldehydeStandardize nomenclature on all waste labels.
CAS Number 885519-84-6Essential for EPA/RCRA waste manifesting.
Molecular Weight 162.15 g/mol Used for calculating molarity in liquid waste streams.
Functional Groups Phenol, Aldehyde, IndazoleIncompatible with strong oxidizers and strong reducing agents[1][3].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates handling inside a certified fume hood with proper PPE[3].
Storage Requirements Sealed in dry, 2-8°CWaste should be kept in tightly sealed containers to prevent oxidative degradation[1].

Waste Routing & Segregation Workflow

Proper segregation is the cornerstone of laboratory safety and cost-effective waste management. Mixing incompatible waste streams can lead to exothermic reactions, pressure build-up, and catastrophic container failure.

Below is the logical routing matrix for 4-Hydroxy-1H-indazole-3-carbaldehyde waste streams.

WasteRouting Start 4-Hydroxy-1H-indazole-3-carbaldehyde Waste Generation Solid Solid Waste (Powders/Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Spill Spill Debris (PPE/Absorbents) Start->Spill Incineration EPA/RCRA Licensed Incineration Facility Solid->Incineration Halogenated Halogenated (e.g., DCM) Liquid->Halogenated Solvent Type NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Liquid->NonHalogenated Spill->Incineration Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix and regulatory routing for indazole laboratory waste streams.

Step-by-Step Disposal Methodologies

Under the US EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), generators must accurately characterize their waste[4][5]. While 4-Hydroxy-1H-indazole-3-carbaldehyde is not explicitly a "P-listed" (acutely toxic) or "U-listed" waste, it must be treated as a characteristic hazardous waste if dissolved in flammable or corrosive solvents, and as a regulated chemical waste in its solid form[3][4].

Protocol A: Solid Waste Management (Powders, Empty Vials)

Causality Check: Solid indazole derivatives can form irritating dusts[3]. Sweeping them dry increases inhalation risks; therefore, wet-wiping or specialized HEPA vacuums are required for cleanup.

  • Collection: Gather all residual powders, contaminated weighing boats, and empty reagent vials.

  • Containment: Place the solid waste into a wide-mouth, High-Density Polyethylene (HDPE) container. Why HDPE? It provides shatter-proof containment, mitigating risks if trace residual aldehyde auto-oxidizes and generates minor off-gassing.

  • Labeling: Affix a GHS-compliant hazardous waste label. Mark clearly: "Hazardous Solid Waste: Contains 4-Hydroxy-1H-indazole-3-carbaldehyde (Irritant)."

  • Storage: Store the sealed container in a designated solid waste accumulation area, strictly segregated from strong oxidizers (e.g., peroxides, nitrates) and strong bases[3].

Protocol B: Liquid Waste Segregation (Reaction Solutions)

Causality Check: Halogenated solvents (like Dichloromethane) require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated solvents (like DMSO or Methanol) into halogenated streams drastically increases disposal costs and environmental hazards.

  • Solvent Identification: Determine the primary solvent used to dissolve the 4-Hydroxy-1H-indazole-3-carbaldehyde.

  • Routing:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc., pour the solution into the designated "Halogenated Liquid Waste" carboy.

    • Non-Halogenated Stream: If dissolved in DMSO, DMF, or Methanol, route to the "Non-Halogenated Liquid Waste" carboy.

  • Quenching (If Applicable): Ensure no active reactive species (e.g., strong reducing agents used in reductive aminations with the aldehyde) remain in the solution. Quench reactive intermediates before adding them to the bulk waste carboy to prevent thermal runaway.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment bins capable of holding 110% of the largest container's volume.

Protocol C: Spill Response and Decontamination

Causality Check: Because the compound is an irritant, any spill must be contained immediately to prevent aerosolization or skin contact[3].

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Ensure the responder is wearing a fitted N95 or P100 respirator (if outside a fume hood), nitrile gloves, and chemical safety goggles.

  • Containment:

    • For Solids: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust, then wipe up with absorbent pads.

    • For Liquids: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag. Tie off the bag, place it in a secondary solid waste bin, and label it as "Spill Debris: 4-Hydroxy-1H-indazole-3-carbaldehyde."[3]

Regulatory Compliance & Final Transport

To maintain compliance with 40 CFR Part 261 , laboratories must not exceed their generator status accumulation limits (e.g., Large Quantity Generators vs. Small Quantity Generators)[4][5].

  • Verification Step: Before scheduling a pickup, audit all waste manifests. Ensure that the CAS number (885519-84-6) and the exact solvent compositions are accurately declared.

  • Transport: Only transfer the sealed, labeled waste containers to an EPA-approved, licensed hazardous waste disposal vendor for final destruction (typically via high-temperature incineration)[3]. Do not dispose of this chemical down the drain or in standard municipal trash under any circumstances.

References

  • SAFETY DATA SHEET - Fisher Scientific: 1-Methyl-1H-indazole-3-carbaldehyde Fisher Scientific. Provides authoritative safety, handling, and disposal protocols for structurally analogous indazole-3-carbaldehyde derivatives, including incompatibility with strong oxidizers. URL: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR Electronic Code of Federal Regulations (eCFR). The official US EPA regulatory framework defining the identification, segregation, and management of characteristic and listed hazardous wastes. URL: [Link]

Sources

Personal protective equipment for handling 4-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-Hydroxy-1H-indazole-3-carbaldehyde

Handling 4-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 885519-84-6) requires precise logistical and safety planning. As a critical building block in medicinal chemistry—particularly for the synthesis of kinase inhibitors and complex heterocycles—its dual functional groups (a reactive carbaldehyde and a phenolic hydroxyl on an indazole core) necessitate stringent personal protective equipment (PPE) and operational controls.

As an Application Scientist, I have designed this guide to provide drug development professionals with a self-validating procedural framework. This document moves beyond basic compliance, explaining the chemical causality behind each safety requirement to ensure the secure handling, transfer, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the chemical causality of the compound's hazards.

  • Electrophilic Aldehyde Reactivity: Aromatic aldehydes, while generally less toxic than low molecular weight aliphatic aldehydes[1], remain highly electrophilic. The C-3 carbaldehyde group can undergo nucleophilic attack by primary amines present in skin proteins, potentially forming Schiff bases. This mechanism is the primary driver for dermal sensitization and contact irritation.

  • Indazole-Hydroxyl Interactions: The 4-hydroxyl group and the indazole nitrogen atoms participate in strong hydrogen bonding[2]. This increases the compound's adherence to biological tissues and mucous membranes if aerosolized, exacerbating respiratory and ocular irritation.

Table 1: Physicochemical & Safety Parameters Summarizing the quantitative data is critical for establishing baseline handling parameters[2].

ParameterValueSafety & Logistical Implication
CAS Number 885519-84-6Unique identifier for safety tracking and inventory control.
Molecular Weight 162.15 g/mol Presents as a fine powder; high risk of static aerosolization.
Storage 2-8°C, sealed, dryRequires cold-chain handling and thermal equilibration before use.
LogP 1.081Moderate lipophilicity; capable of penetrating compromised skin barriers.
TPSA 65.98 ŲHigh polar surface area dictates strong tissue adherence upon contact.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about creating a chemical barrier specific to the compound's physicochemical properties[3].

  • Ocular Protection:

    • Requirement: Indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses lack the orbital seal required to protect against aerosolized fine powders. The high hydrogen-bonding capacity of the compound means corneal contact will result in rapid, localized irritation.

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with standard Nitrile (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to solid aromatic aldehydes. Double-gloving is mandated during the transfer phase to allow immediate removal of the outer glove if contaminated, preserving the sterile/safe boundary of the inner glove[3].

  • Respiratory Protection:

    • Requirement: Handling must be restricted to a certified chemical fume hood (face velocity 0.4–0.6 m/s). If handled outside a hood (e.g., bulk transfer or spill cleanup), an N95 or P100 particulate respirator is required.

    • Causality: The compound's solid state presents a particulate inhalation hazard rather than a vapor hazard. Protecting the respiratory mucosa from particulate deposition is the primary goal.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard cotton laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for accidental dermal exposure when reaching into a fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the subsequent action.

Step 1: Thermal Equilibration Remove the sealed container from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes[2]. Causality: Opening a cold container causes atmospheric moisture condensation, which can degrade the reactive aldehyde and cause the powder to clump, making safe, accurate transfer difficult.

Step 2: Containment Verification Verify the fume hood sash is positioned at the operational mark. Ensure all required spatulas, anti-static weigh boats, and reaction vessels are within the primary containment zone.

Step 3: Anti-Static Weighing Place an anti-static weigh boat on the analytical balance. Causality: 4-Hydroxy-1H-indazole-3-carbaldehyde can hold a static charge. Using standard plastic boats may cause the fine powder to repel and aerosolize, breaching the localized breathing zone.

Step 4: Transfer and Solubilization Use a micro-spatula to transfer the required mass. Immediately cap the source bottle. Transfer the solid directly into the reaction vessel. Add the reaction solvent (e.g., DMF, DMSO) slowly down the side of the vessel to wet the powder and eliminate any residual dust hazard.

Process Flow Diagram

The following diagram outlines the logical decision tree for standard handling and emergency spill response.

G Start Start: Fume Hood Prep Weigh Weighing (Anti-static) Start->Weigh Transfer Transfer to Reactor Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Spill Mitigation Protocol Spill->Clean Yes React Reaction Execution Spill->React No Waste Hazardous Waste Disposal Clean->Waste React->Waste

Caption: Workflow for safe handling and spill response of 4-Hydroxy-1H-indazole-3-carbaldehyde.

Emergency Response & Spill Mitigation

In the event of a localized powder spill within the fume hood, execute the following mitigation protocol:

  • Isolate: Do not attempt to dry-sweep the powder, as the mechanical action will aerosolize the chemical.

  • Wetting: Gently cover the spill with damp absorbent paper (using water or a low-volatility solvent like ethanol) to suppress dust generation.

  • Collection: Scoop the wetted material using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 10% bleach solution or appropriate solvent to neutralize any residual organics, followed by a standard soap and water rinse[3].

Disposal & Waste Management

4-Hydroxy-1H-indazole-3-carbaldehyde must be treated as hazardous chemical waste and disposed of according to institutional and environmental regulations[4].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into solid hazardous waste bins lined with compatible polyethylene bags.

  • Liquid Waste: Reaction mother liquors containing this compound should be collected in explicitly labeled halogenated or non-halogenated waste carboys (depending on the reaction solvent used). Do not mix with strong oxidizing agents or strong bases, as incompatible functional group reactions may occur.

References

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide." NIOSH Publications. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.